Product packaging for Galanthamine N-Oxide(Cat. No.:CAS No. 199014-26-1)

Galanthamine N-Oxide

Cat. No.: B1339580
CAS No.: 199014-26-1
M. Wt: 303.35 g/mol
InChI Key: LROQBKNDGTWXET-FVWDGWMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galanthamine N-Oxide has been reported in Lycoris incarnata, Lycoris radiata, and Lycoris sanguinea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4 B1339580 Galanthamine N-Oxide CAS No. 199014-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-FVWDGWMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173681
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199014-26-1, 134332-50-6
Record name Galanthamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALANTAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Galanthamine N-Oxide: A Comprehensive Technical Guide to Synthesis and Natural Sourcing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Galanthamine N-Oxide, a naturally occurring alkaloid and a metabolite of the Alzheimer's disease drug, galanthamine. The document details its chemical synthesis from galanthamine and outlines methods for its isolation and purification from natural plant sources. This guide is intended to serve as a valuable resource for researchers and professionals involved in neurology, pharmacology, and drug development.

Chemical Synthesis of this compound

This compound can be synthesized through the controlled oxidation of galanthamine. The tertiary amine group in the galanthamine molecule is susceptible to oxidation, forming the corresponding N-oxide. Two primary methods for this transformation are detailed below.

Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation with m-CPBA is a common and effective method for the preparation of tertiary amine N-oxides. The reaction is typically carried out in a chlorinated solvent at ambient temperature.

Experimental Protocol:

  • Dissolution: Dissolve (-)-Galanthamine (1 equivalent) in degassed dichloromethane.

  • Reaction Initiation: To the stirred solution, add m-CPBA (1.2 equivalents, typically 75% purity) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on basic alumina to yield this compound.

A similar procedure has been described for the N-demethylation of galanthamine, which proceeds via an N-oxide intermediate.

Oxidation using Hydrogen Peroxide

Hydrogen peroxide is another effective oxidizing agent for the synthesis of amine N-oxides. This method is often considered a "greener" alternative to peroxy acids. The reaction can be catalyzed by various metal complexes or proceed under specific pH and temperature conditions.

Experimental Protocol (General):

  • Dissolution: Dissolve Galanthamine in a suitable solvent such as methanol or ethanol.

  • Reaction: Add hydrogen peroxide (30% aqueous solution) to the solution. The reaction may require a catalyst, such as methyltrioxorhenium, or specific pH adjustment to proceed efficiently.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, decompose the excess hydrogen peroxide by adding a reducing agent like sodium sulfite or manganese dioxide.

  • Purification: The resulting this compound can be purified from the reaction mixture using column chromatography or recrystallization.

Studies on the degradation of galanthamine have shown that N-oxidation is a pathway under oxidative stress conditions, including exposure to hydrogen peroxide[1].

Table 1: Summary of Synthetic Methods for this compound

MethodOxidizing AgentTypical SolventReaction TimePurification
m-CPBA Oxidationm-Chloroperoxybenzoic acidDichloromethane~2 hoursColumn Chromatography (Basic Alumina)
Hydrogen Peroxide OxidationHydrogen PeroxideMethanol/EthanolVariableColumn Chromatography/Recrystallization

Isolation of this compound from Natural Sources

This compound is a naturally occurring alkaloid found in various plants of the Amaryllidaceae family, including species of Narcissus, Leucojum, and Lycoris. Its isolation involves extraction of the total alkaloids from the plant material, followed by chromatographic separation and purification.

Plant Material and Extraction

The bulbs of Amaryllidaceae plants are typically the primary source of galanthamine and its derivatives. The galanthamine content in these plants can range from 0.1% to 0.3% of the dry weight[2].

Experimental Protocol for Alkaloid Extraction:

  • Preparation of Plant Material: Air-dry and finely powder the plant material (e.g., bulbs of Narcissus pseudonarcissus).

  • Alkalinization: Mix the powdered material with an alkaline substance like sodium carbonate to liberate the free alkaloids.

  • Solvent Extraction: Extract the alkaloids using an organic solvent such as chloroform, dichloromethane, or a specialized gasoline mixture. This can be done through maceration or Soxhlet extraction[3].

  • Acidic Extraction: Extract the organic solvent phase with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids and transfer them to the aqueous phase.

  • Basification and Re-extraction: Adjust the pH of the aqueous extract to alkaline (pH ~9) with a base like ammonium hydroxide. Then, re-extract the free alkaloids into an organic solvent (e.g., diethyl ether or chloroform).

  • Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract contains a mixture of different alkaloids, including galanthamine, lycoramine, and their N-oxides. This compound can be isolated from this mixture using chromatographic techniques.

Experimental Protocol for Purification:

  • Column Chromatography: Subject the crude alkaloid extract to column chromatography on silica gel or alumina.

  • Elution: Use a gradient elution system with solvent mixtures of increasing polarity, such as hexane-chloroform-diethylamine or diethyl ether-methanol-diethylamine, to separate the different alkaloids[3].

  • Fraction Collection and Analysis: Collect the fractions and analyze them using TLC, HPLC-UV, or HPLC-MS to identify the fractions containing this compound.

  • Final Purification: Pool the fractions containing the desired compound and further purify by preparative HPLC or recrystallization to obtain pure this compound.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of this compound in plant extracts[3][4].

Table 2: Galanthamine Content in Various Amaryllidaceae Species (as a reference for potential this compound co-occurrence)

Plant SpeciesPlant PartGalanthamine Content (% of Dry Weight)Reference
Leucojum aestivumBulbs0.1 - 0.3[2]
Narcissus pseudonarcissus cv. CarltonBulbs~0.22 - 0.33[2]
Lycoris speciesBulbs0.2 - 0.5[2]
Galanthus nivalisBulbs0.05 - 0.36 mg/g[5]
Narcissus tazettaBulbs0.03 - 0.33 mg/g[5]
Zephyranthes candidaBulbs2.41 µg/g

Note: The concentration of this compound is expected to be significantly lower than that of galanthamine.

Visualizations

Synthesis and Isolation Workflows

Synthesis_and_Isolation_Workflow cluster_synthesis Chemical Synthesis cluster_isolation Isolation from Natural Sources Galanthamine Galanthamine Oxidation Oxidation (m-CPBA or H2O2) Galanthamine->Oxidation Crude_GNO_Syn Crude Galanthamine N-Oxide Oxidation->Crude_GNO_Syn Purification_Syn Purification (Column Chromatography) Crude_GNO_Syn->Purification_Syn Pure_GNO_Syn Pure Galanthamine N-Oxide Purification_Syn->Pure_GNO_Syn Plant_Material Amaryllidaceae Plant Material (Bulbs) Extraction Alkaloid Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Separation Chromatographic Separation Crude_Extract->Separation Pure_GNO_Iso Pure Galanthamine N-Oxide Separation->Pure_GNO_Iso

Caption: Workflow for the synthesis and isolation of this compound.

Biosynthetic Pathway of Galanthamine

Biosynthesis_of_Galanthamine Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TYDC Norbelladine Norbelladine Tyramine->Norbelladine Condensation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H 3,4-Dihydroxy-\nbenzaldehyde 3,4-Dihydroxy- benzaldehyde p_Coumaric_acid->3,4-Dihydroxy-\nbenzaldehyde C3H 3,4-Dihydroxy-\nbenzaldehyde->Norbelladine 4'-O-Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->4'-O-Methylnorbelladine N4OMT Narwedine Narwedine 4'-O-Methylnorbelladine->Narwedine Oxidative Coupling (CYP450) Galanthamine Galanthamine Narwedine->Galanthamine Reduction This compound This compound Galanthamine->this compound Oxidation (in vivo)

Caption: Simplified biosynthetic pathway of galanthamine and its oxidation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and isolation of this compound. The detailed protocols and compiled data serve as a foundational resource for researchers in the fields of medicinal chemistry, natural product chemistry, and pharmacology. Further research into optimizing the synthesis and developing more efficient isolation methods from natural sources will be crucial for advancing the study of this and other minor Amaryllidaceae alkaloids and their potential therapeutic applications.

References

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its clinical efficacy is intricately linked to its pharmacokinetic and metabolic profile. A key metabolite in the biotransformation of galanthamine is Galanthamine N-Oxide. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, bioavailability, and relevant experimental protocols associated with this compound.

Metabolic Pathway of Galanthamine to this compound

Galanthamine undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound is specifically mediated by the CYP3A4 isoenzyme through N-oxidation.[1] This metabolic pathway is one of several routes for galanthamine biotransformation, which also include O-demethylation (via CYP2D6), N-demethylation, and glucuronidation.[1][2]

The extent of N-oxidation can be influenced by individual variations in CYP enzyme activity. Notably, in individuals who are poor metabolizers for the CYP2D6 enzyme, a greater proportion of galanthamine is shunted towards other metabolic pathways, leading to a correspondingly higher urinary excretion of unchanged galanthamine and its N-oxide metabolite.[1][2]

Galanthamine_Metabolism Galanthamine Galanthamine N_Oxide This compound Galanthamine->N_Oxide CYP3A4 (N-oxidation) O_Desmethyl O-Desmethyl-galantamine Galanthamine->O_Desmethyl CYP2D6 (O-demethylation) N_Desmethyl N-Desmethyl-galantamine Galanthamine->N_Desmethyl N-demethylation Glucuronide Galanthamine Glucuronide Galanthamine->Glucuronide Glucuronidation Epimerization Epigalantamine Galanthamine->Epimerization Epimerization Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analytical Quantification Animal_Dosing Animal Dosing (e.g., rats, oral gavage) Blood_Sampling Serial Blood Sampling (e.g., tail vein) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Mixed-mode cartridges) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (e.g., ESI in positive ion mode) Reconstitution->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 Downstream Effects Galanthamine Galanthamine AChE Acetylcholinesterase (AChE) Galanthamine->AChE Inhibition nAChR Nicotinic Acetylcholine Receptor (nAChR) Galanthamine->nAChR Allosteric Potentiation GNO This compound GNO->AChE Inhibition (in vitro) Increased_ACh Increased Synaptic ACh ACh Acetylcholine (ACh) ACh->nAChR Activation Enhanced_Cholinergic_Transmission Enhanced Cholinergic Neurotransmission Increased_ACh->Enhanced_Cholinergic_Transmission

References

In Vitro and In Vivo Stability of Galanthamine N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanthamine N-oxide is a primary metabolite of galanthamine, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The stability of this N-oxide metabolite is a critical factor in understanding the overall pharmacokinetic and pharmacodynamic profile of its parent drug. This technical guide provides a comprehensive overview of the current knowledge regarding the in vitro and in vivo stability of this compound. It details the metabolic pathways leading to its formation and explores the potential for its conversion back to the active parent compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide furnishes detailed, generalized experimental protocols for assessing its stability in various biological matrices. Furthermore, it includes visualizations of key experimental workflows to aid researchers in designing and executing studies to fill the existing data gaps.

Introduction to this compound

This compound is a product of the phase I metabolism of galantamine. This biotransformation occurs primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4[1]. As a metabolite, its stability and potential for further conversion are crucial for determining the duration of action and overall exposure to the active principle, galantamine. The chemical structure of this compound features an N-O bond, which can be susceptible to enzymatic and chemical reduction, potentially regenerating the parent tertiary amine, galantamine. This characteristic suggests that this compound could act as a prodrug, with its stability and conversion rate influencing the therapeutic window of galantamine.

In Vitro Stability of this compound

The in vitro stability of this compound is a key parameter for predicting its behavior in vivo. Stability assessments in matrices such as plasma, liver microsomes, and hepatocytes can provide valuable data on its intrinsic clearance and potential for bioconversion.

Chemical Stability

In its solid form, this compound has been reported to be stable for at least four years when stored at -20°C. Studies on the forced degradation of galantamine hydrobromide have shown that N-oxidation is a primary degradation pathway under oxidative conditions[2][3]. This suggests that the N-oxide form is a stable endpoint under such stress conditions.

Metabolic Stability in Liver Microsomes

Table 1: Published In Vitro Metabolic Stability Data for Galanthamine (Parent Drug) in Rat Liver Microsomes

CompoundSpeciest1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
GalanthamineRat< 30 (unstable)Not specified[5]

Note: This table provides data for the parent drug as a reference point due to the absence of specific published data for this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for determining the metabolic stability of a test compound, such as this compound, using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human or rat liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human or rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and phosphate buffer.

    • Add the working solution of this compound to the microsomal suspension and pre-incubate at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the collected aliquots.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualization of In Vitro Stability Workflow

In_Vitro_Stability_Workflow cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Stock mix Combine Microsomes and Compound prep_cpd->mix prep_mic Thaw Liver Microsomes prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH System prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate sampling Withdraw Aliquots at Time Points incubate->sampling t = 0, 5, 15... min terminate Quench with Cold Solvent + IS sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

In Vivo Stability and Pharmacokinetics of this compound

The in vivo stability of this compound is influenced by its distribution, metabolism, and excretion. A key aspect of its in vivo profile is the potential for bioreduction back to the pharmacologically active galantamine.

This compound as a Metabolite

Following oral administration of galantamine to rats, dogs, and humans, galantamine N-oxide is one of the major metabolites recovered in urine[6]. The extent of its formation can be influenced by an individual's CYP2D6 metabolizer status, with poor metabolizers showing a higher urinary excretion of unchanged galantamine and its N-oxide compared to extensive metabolizers[6].

Potential for In Vivo Reduction

The reduction of tertiary amine N-oxides to their corresponding amines is a known metabolic pathway that can occur in vivo. This process is often mediated by reductases present in various tissues, including the liver and gut microbiota. While direct evidence for the in vivo reduction of this compound to galantamine is not extensively documented, the general principle of N-oxide reduction suggests this is a plausible pathway. Such a conversion would effectively make galantamine N-oxide a prodrug of galantamine.

Table 2: Pharmacokinetic Parameters of Galanthamine in Rats (for reference)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)Bioavailability (%)Reference
Intravenous2.5--3.5 (male), 5.1 (female)--[7]
Oral2.5~1000~0.5--77[7]
OralSingle dose--0.67 - 0.83-~65[8]

Note: This table provides pharmacokinetic data for the parent drug, Galanthamine, in rats. Specific pharmacokinetic data for intravenously or orally administered this compound is not currently available in the cited literature.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of galantamine N-oxide in a rodent model.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) of this compound and to quantify its conversion to Galanthamine following intravenous administration in rats.

Materials:

  • This compound (sterile formulation for injection)

  • Sprague-Dawley rats (or other suitable strain)

  • Vehicle for drug formulation (e.g., saline)

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Freezer for sample storage (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before dosing (with free access to water).

    • Administer a single intravenous (e.g., via tail vein) dose of this compound at a predetermined concentration.

  • Blood Sampling:

    • Collect blood samples at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood samples by centrifugation to obtain plasma.

  • Sample Storage and Preparation:

    • Store plasma samples at -80°C until analysis.

    • For analysis, thaw plasma samples and perform protein precipitation or liquid-liquid extraction to isolate the analytes (this compound and Galanthamine).

  • LC-MS/MS Analysis:

    • Quantify the concentrations of both this compound and Galanthamine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curves for both this compound and the formed Galanthamine.

    • Use pharmacokinetic software to calculate the relevant parameters (Cmax, Tmax, AUC, t½, etc.) for both compounds using non-compartmental analysis.

    • The extent of conversion can be estimated by comparing the AUC of the formed Galanthamine to the AUC of this compound.

Visualization of In Vivo Pharmacokinetic Study Workflow

In_Vivo_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis_phase Analytical & Data Analysis acclimation Animal Acclimation dosing IV Administration of This compound acclimation->dosing sampling Serial Blood Sampling dosing->sampling Post-dose time points centrifugation Plasma Separation sampling->centrifugation storage Sample Storage at -80°C centrifugation->storage extraction Analyte Extraction from Plasma storage->extraction lcms LC-MS/MS Quantification of N-Oxide and Galanthamine extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Discussion and Future Directions

The stability of this compound is a multifaceted issue encompassing its resistance to chemical degradation, its susceptibility to metabolic enzymes, and its potential to act as a prodrug through in vivo reduction. While it is established as a significant metabolite of galantamine, a clear, quantitative understanding of its own stability and pharmacokinetic profile is lacking. The experimental protocols and workflows provided in this guide offer a roadmap for researchers to generate this crucial data.

Future research should focus on:

  • Quantitative in vitro stability studies: Determining the half-life and intrinsic clearance of this compound in human and animal liver microsomes, S9 fractions, and hepatocytes.

  • Plasma stability assays: Assessing the stability of this compound in plasma from various species to understand its potential for degradation in systemic circulation.

  • Definitive in vivo pharmacokinetic studies: Administering galantamine N-oxide directly to animal models to characterize its absorption, distribution, metabolism, and excretion, with a particular focus on quantifying its conversion back to galantamine.

  • Identification of reductases: Investigating the specific enzymes responsible for the reduction of galantamine N-oxide to galantamine.

A thorough understanding of the stability and bioconversion of galantamine N-oxide will provide a more complete picture of the overall pharmacology of galantamine and could inform the development of novel prodrug strategies for improved therapeutic outcomes in the treatment of Alzheimer's disease.

References

Galanthamine N-Oxide: A Technical Whitepaper on its Potential as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive technical overview of Galanthamine N-Oxide and its potential as a neuroprotective agent. This compound is an active metabolite of galantamine, a well-established drug used for the symptomatic treatment of Alzheimer's disease. While research on the N-oxide is nascent, initial findings indicate it possesses intrinsic biological activity, including acetylcholinesterase (AChE) inhibition and direct cytoprotective effects. This whitepaper synthesizes the available data on this compound and extrapolates its potential by examining the extensively documented neuroprotective mechanisms of its parent compound. These mechanisms include the allosteric modulation of nicotinic acetylcholine receptors (nAChRs), attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical signaling pathways to offer a foundational resource for researchers exploring the therapeutic promise of this compound.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. A key pathological feature shared across many of these disorders is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern neuroscience and drug development.

Galanthamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, and is clinically approved for the treatment of mild to moderate AD. Its therapeutic effect has been primarily attributed to a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes.[1] This modulation enhances cholinergic neurotransmission, which is crucial for cognitive processes.[1]

Upon administration, galantamine is metabolized in the liver, primarily by the CYP3A4 enzyme, to form this compound.[1] This N-oxide is not merely an inactive byproduct; it is an active metabolite that has been shown to inhibit AChE and exert direct neuroprotective effects.[2] Given that the parent compound exhibits a robust and multifaceted neuroprotective profile beyond its primary cholinergic actions, there is a strong rationale for investigating its N-oxide metabolite as a potential neuroprotective agent in its own right. This paper will explore the direct evidence supporting this compound's activity and build a case for its broader potential based on the well-documented properties of galantamine.

Core Neuroprotective Mechanisms

The neuroprotective potential of this compound can be understood through both direct evidence and the extensive research conducted on its parent compound, galantamine.

Direct Evidence for this compound Activity

Limited but significant studies have directly assessed the biological activity of this compound.

  • Acetylcholinesterase (AChE) Inhibition : this compound is an inhibitor of AChE, with an EC50 of 26.2 µM for the eel enzyme in vitro.[2] While this potency is less than that of galantamine, it confirms that the metabolite retains activity at the primary target for symptomatic AD treatment.

  • Direct Cytoprotection : In a key in vitro study, this compound demonstrated a direct neuroprotective effect. At a concentration of 6.25 µM, it significantly decreased cell death induced by cobalt chloride in the human neuroblastoma SH-SY5Y cell line.[2] This finding is crucial as it suggests a protective mechanism independent of AChE inhibition.

Inferred Mechanisms from Galantamine (Parent Compound)

The diverse neuroprotective activities of galantamine provide a strong foundation for hypothesizing the broader potential of its N-oxide metabolite.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine is a potent allosteric modulator of nAChRs, especially the α7 subtype, which is deeply implicated in neuroprotection.[3] Activation of α7 nAChRs can protect neurons from β-amyloid (Aβ) and glutamate-induced toxicity, suggesting a disease-modifying potential.[3][4] This modulation triggers downstream signaling cascades that suppress apoptosis and promote cell survival.

  • Attenuation of Oxidative Stress : Galantamine has demonstrated significant antioxidant properties in multiple experimental models. It protects neuronal cells from hydrogen peroxide (H₂O₂)-induced injury by reducing reactive oxygen species (ROS) production by up to 50% and preserving mitochondrial membrane potential.[5] In clinical settings, galantamine treatment has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), while decreasing lipid peroxidation.[6][7]

  • Anti-Inflammatory Action : Neuroinflammation is a critical component of neurodegeneration. Galantamine exerts potent anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8][9] This action is mediated, in part, through the cholinergic anti-inflammatory pathway, which involves the activation of α7 nAChRs and subsequent inhibition of the NF-κB signaling cascade.[8][10]

  • Inhibition of Apoptotic Pathways : Galantamine protects neurons from Aβ-induced apoptosis by intervening at multiple points in the cell death cascade. It prevents mitochondrial dysfunction, reduces intracellular calcium elevation, and inhibits the release of cytochrome c.[11] Furthermore, it favorably modulates the Bcl-2/Bax ratio and suppresses the activation of key executioner enzymes like caspase-3, caspase-9, and caspase-12, which are involved in both mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptosis.[11]

  • Enhancement of Autophagy : By activating the JNK signaling pathway and inhibiting the Akt pathway, galantamine promotes autophagosome biogenesis.[12] This process is critical for clearing toxic, aggregated proteins such as Aβ. The α7nAChR has been identified as a cargo carrier that binds to the autophagosomal marker LC3, facilitating the sequestration and degradation of Aβ.[12]

  • Protection Against Glutamatergic Excitotoxicity : Overstimulation of NMDA receptors by glutamate is a major cause of neuronal death in acute and chronic neurological disorders. Galantamine fully reverses NMDA-induced toxicity in cortical neurons, an effect that is dependent on the activation of α7 and α4β2 nAChRs.[4] It also acts synergistically with the NMDA receptor antagonist memantine, suggesting a powerful combination for neuroprotection.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a basis for comparing the neuroprotective efficacy of this compound and its parent compound.

Table 1: In Vitro Neuroprotective Effects of this compound

Compound Model System Insult Concentration Effect Reference
This compound Eel AChE - EC50: 26.2 µM AChE Inhibition [2]

| This compound | SH-SY5Y neuroblastoma cells | Cobalt Chloride | 6.25 µM | Decreased cell death |[2] |

Table 2: In Vitro Neuroprotective Effects of Galantamine (Parent Compound)

Model System Insult Concentration Effect Reference
Rat Hippocampal Slices Oxygen-Glucose Deprivation (OGD) 15 µM Reduced cell death to near-control levels [10][13]
SK-N-SH cells Hydrogen Peroxide (H₂O₂) - Reduced ROS production by up to 50% [5]
PC12 cells Amyloid-β (Aβ₂₅₋₃₅) 10 µM Significantly reduced apoptosis [11]
Primary Rat Cortical Neurons NMDA IC50: 1.44 µM Inhibition of NMDA-induced toxicity (LDH assay) [4]
Primary Rat Cortical Neurons NMDA IC50: 1.48 µM Inhibition of NMDA-induced toxicity (MTT assay) [4]

| Primary Rat Cortical Neurons | NMDA | 5 µM | Complete reversal of NMDA-induced toxicity |[4] |

Table 3: In Vivo / Clinical Anti-inflammatory & Antioxidant Effects of Galantamine

Study Population Treatment Duration Key Findings Reference
Mice Galantamine (4 mg/kg) + LPS 14 days Prevented LPS-induced ↑ in IL-1β, IL-6, TNF-α, and NF-κB p65 [8]
Patients with Metabolic Syndrome Galantamine (8-16 mg/day) 12 weeks ↑ SOD & CAT activity; ↓ lipid peroxidation (TBARS) & nitrite levels [6][7]

| Obese African Americans | Galantamine (16 mg, single dose) | Acute | ↓ lipid-induced IL-6 and TNF-α levels |[14] |

Signaling Pathways and Visualizations

The neuroprotective effects of the galantamine family of compounds are mediated by complex intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these key networks.

Galanthamine_Ischemia_Pathway GAL Galanthamine nAChR α7 nAChR GAL->nAChR NOX NADPH Oxidase (NOX) GAL->NOX Inhibits Jak2 Jak2 nAChR->Jak2 NFkB NF-κB (p65) Translocation Jak2->NFkB Inhibits iNOS iNOS Induction Jak2->iNOS Inhibits Neuroprotection Neuroprotection Jak2->Neuroprotection OGD Ischemia / Reperfusion (OGD) OGD->NFkB OGD->iNOS OGD->NOX CellDeath Neuronal Death NFkB->CellDeath iNOS->CellDeath ROS ROS Production NOX->ROS ROS->CellDeath

Caption: Galanthamine neuroprotection in ischemia.

Galanthamine_Abeta_Pathway cluster_gal Galanthamine Action cluster_abeta Aβ Pathology GAL Galanthamine JNK JNK Pathway GAL->JNK Activates Akt Akt Pathway GAL->Akt Inhibits Autophagy Autophagy Biogenesis GAL->Autophagy Promotes Mito Mitochondrial Dysfunction GAL->Mito Inhibits ER ER Stress GAL->ER Inhibits nAChR α7 nAChR Expression LC3 LC3 nAChR->LC3 Binds as Cargo Receptor JNK->nAChR Upregulates Akt->Autophagy Inhibits Abeta Aβ Toxicity Autophagy->Abeta Clears Abeta->Mito Abeta->ER Caspases Caspase Activation Mito->Caspases ER->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Galanthamine's action against Aβ toxicity.

Experimental_Workflow_OGD prep 1. Prepare Rat Hippocampal Slices preinc 2. Pre-incubation with Galanthamine or Vehicle prep->preinc ogd 3. Induce Ischemia: Oxygen-Glucose Deprivation (OGD) preinc->ogd reox 4. Reoxygenation Period ogd->reox assay 5. Assess Neuronal Damage (e.g., LDH Release Assay) reox->assay

Caption: Workflow for OGD neuroprotection assay.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature on galantamine and its derivatives.

Protocol 1: Assessment of Neuroprotection against Cobalt Chloride-Induced Cell Death
  • Objective : To determine the direct cytoprotective effect of this compound against chemical hypoxia.

  • Cell Line : Human neuroblastoma SH-SY5Y cells.

  • Methodology :

    • Cell Culture : Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

    • Treatment : Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound (e.g., 1-10 µM, including a 6.25 µM dose) for a specified period (e.g., 2 hours).

    • Induction of Injury : Introduce the chemical hypoxia-inducing agent, cobalt chloride (CoCl₂), at a pre-determined toxic concentration (e.g., 300-500 µM) to the wells (excluding negative controls).

    • Incubation : Incubate cells for 24 hours under standard culture conditions.

    • Assessment of Cell Viability : Quantify cell death/viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage.

  • Reference : Adapted from methodology implied by Li et al. and the Cayman Chemical datasheet.[2]

Protocol 2: Assessment of Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model
  • Objective : To evaluate the protective effect of a compound against ischemia-reperfusion-like injury in an ex vivo model.

  • Model System : Acute rat hippocampal slices (350-400 µm thickness).

  • Methodology :

    • Slice Preparation : Prepare hippocampal slices from adult rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Pre-incubation : Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour. Subsequently, transfer slices to an incubation chamber and pre-treat with the test compound (e.g., 15 µM galantamine) or vehicle for 30 minutes.

    • OGD Induction : Induce ischemic conditions by transferring slices to a glucose-free aCSF saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 30 minutes).

    • Reoxygenation : Return slices to standard oxygenated and glucose-containing aCSF to simulate reperfusion. Collect medium samples at various time points (e.g., 0, 60, 120, 180 minutes) post-OGD.

    • Damage Assessment : Quantify neuronal damage by measuring the activity of LDH released into the aCSF from damaged cells. Express results as a percentage of total LDH (determined after lysing the slices).

  • Reference : Adapted from protocols described by Tovar et al. and Lorrio et al.[10][13][15]

Protocol 3: Evaluation of Anti-Apoptotic Effects against Aβ Toxicity
  • Objective : To determine if a compound can protect neuronal cells from apoptosis induced by amyloid-beta peptide.

  • Cell Line : PC12 cells or SH-SY5Y cells.

  • Methodology :

    • Cell Culture and Treatment : Culture cells to ~70% confluency. Pre-treat with the test compound (e.g., 10 µM galantamine) for 24 hours.

    • Aβ Preparation : Prepare aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ by incubating the peptide at 37°C for several days.

    • Induction of Apoptosis : Expose the pre-treated cells to a toxic concentration of aggregated Aβ (e.g., 20 µM) for an additional 24-48 hours.

    • Apoptosis Assessment :

      • Cell Viability : Measure using MTT or LDH assays.

      • Caspase Activity : Measure the activity of caspase-3, -9, and/or -12 using colorimetric or fluorometric substrate assays.

      • Mitochondrial Membrane Potential (ΔΨm) : Assess using fluorescent dyes like JC-1 or TMRM via flow cytometry or fluorescence microscopy.

      • Western Blotting : Analyze the expression levels of key apoptotic proteins, including Bcl-2, Bax, and cleaved caspase-3.

  • Reference : Adapted from protocols described by Wang et al. and others.[11][16]

Discussion and Future Directions

The evidence strongly supports galantamine as a multi-target neuroprotective agent, with actions extending well beyond its established role as a cognitive enhancer. Its ability to mitigate oxidative stress, neuroinflammation, excitotoxicity, and apoptosis places it among a unique class of drugs with potential disease-modifying effects.

The critical finding that its active metabolite, this compound, also demonstrates direct AChE inhibition and cytoprotective properties is highly significant.[2] This opens a new avenue of investigation. The N-oxide may contribute to the overall therapeutic profile of galantamine in vivo, and it warrants dedicated study as a standalone neuroprotective candidate.

Key questions for future research include:

  • Does this compound act as an allosteric modulator of nAChRs, particularly the α7 subtype?

  • What is the full antioxidant and anti-inflammatory profile of this compound compared to its parent compound?

  • Can this compound protect against Aβ and glutamate-induced toxicity in vitro?

  • What are the comparative pharmacokinetics and blood-brain barrier permeability of this compound versus galantamine?

Answering these questions will be crucial in determining if this compound can be developed as a next-generation neuroprotective therapeutic with a potentially optimized efficacy and safety profile.

Conclusion

This compound is an active metabolite of galantamine that exhibits direct neuroprotective and acetylcholinesterase inhibitory activities. While research into this specific compound is in its early stages, the extensive and robust neuroprotective data available for the parent compound provides a compelling rationale for its further investigation. The multifaceted mechanisms of galantamine—spanning nAChR modulation, anti-inflammatory, antioxidant, and anti-apoptotic effects—establish a powerful precedent. This compound represents a promising lead for the development of novel therapies aimed at slowing or preventing the progression of devastating neurodegenerative diseases. Further focused research is essential to fully elucidate its therapeutic potential.

References

Acetylcholinesterase Inhibitory Activity of Galanthamine N-Oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine N-oxide, an oxidized metabolite of the well-established acetylcholinesterase (AChE) inhibitor galanthamine, has garnered interest for its potential role in cholinergic neurotransmission. Understanding its interaction with acetylcholinesterase is crucial for elucidating its pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the available data on the acetylcholinesterase inhibitory activity of this compound, including quantitative data, a detailed description of the likely experimental protocol, and a comparative analysis with its parent compound, galanthamine.

Quantitative Data Summary

The primary quantitative measure of this compound's potency as an acetylcholinesterase inhibitor is its half-maximal effective concentration (EC50). Multiple sources have reported a consistent EC50 value against acetylcholinesterase from the electric eel (Electrophorus electricus).

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

CompoundEnzyme SourceParameterValueReference(s)
This compoundElectric Eel (Electrophorus electricus)EC5026.2 µM[Source 1, Source 2]
This compoundElectric Eel (Electrophorus electricus)EC502.6 x 10⁻⁵ M (26 µM)[Source 6]

It has been noted that this compound is approximately five times less potent than its parent compound, galanthamine.[1]

Comparative Data: Galanthamine

For contextual understanding, the acetylcholinesterase inhibitory activity of the parent compound, galanthamine, is presented below. It is important to note that the inhibitory constants (Ki) for galanthamine have been determined in various species.

Table 2: Acetylcholinesterase Inhibitory Activity of Galanthamine

Enzyme SourceParameterValueReference(s)
Rat BrainKi7.1 µg/g[2]
Mouse BrainKi8.3 µg/g[2]
Rabbit BrainKi19.1 µg/g[2]

Note: Direct comparison of EC50 and Ki values should be made with caution as they represent different aspects of enzyme inhibition and may be determined under varying experimental conditions.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's AChE inhibitory activity are not extensively published, the most probable methodology is the widely adopted Ellman's method . This spectrophotometric assay is the standard for measuring AChE activity and its inhibition.

Principle of Ellman's Method

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will decrease the rate of this colorimetric reaction.

Probable Experimental Workflow

The following workflow outlines the likely steps involved in assessing the AChE inhibitory activity of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis reagent_prep Prepare Reagents (Buffer, DTNB, ATC, AChE solution) mix_reagents Mix Buffer, DTNB, and AChE in microplate wells reagent_prep->mix_reagents inhibitor_prep Prepare this compound Solutions (Serial Dilutions) add_inhibitor Add this compound or vehicle (control) inhibitor_prep->add_inhibitor mix_reagents->add_inhibitor pre_incubate Pre-incubate mixture add_inhibitor->pre_incubate add_substrate Initiate reaction by adding ATC pre_incubate->add_substrate measure_abs Measure absorbance at 412 nm (Kinetic or endpoint reading) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data calc_ec50 Determine EC50 value plot_data->calc_ec50

Caption: Probable experimental workflow for AChE inhibition assay.

Key Experimental Parameters (Hypothetical)

Based on standard protocols, the following parameters would likely be employed:

  • Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Detection: Spectrophotometer at 412 nm.

  • Temperature: Controlled, typically 25°C or 37°C.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of detailed published information regarding the specific kinetic mechanism of acetylcholinesterase inhibition by this compound (e.g., competitive, non-competitive, or mixed inhibition). Furthermore, no complex signaling pathways involving this compound's interaction with AChE have been elucidated that would necessitate a visual diagram. The primary mechanism is understood to be the direct inhibition of the enzyme's active site, reducing the hydrolysis of acetylcholine.

For comparative purposes, the interaction of the parent compound, galanthamine, with acetylcholinesterase is well-characterized and involves a reversible, competitive inhibition mechanism.

G AChE Acetylcholinesterase (Active Site) Products Choline + Acetate (Hydrolysis Products) AChE->Products Hydrolyzes Inhibited_Complex AChE-GNO Complex (Inactive) ACh Acetylcholine (Substrate) ACh->AChE Binds to GNO This compound (Inhibitor) GNO->AChE Competitively Binds to

Caption: Simplified competitive inhibition model for this compound.

Conclusion

This compound demonstrates inhibitory activity against acetylcholinesterase, with a consistently reported EC50 value of approximately 26 µM against the enzyme from electric eel. While this indicates a moderate potency, it is notably less than its parent compound, galanthamine. A significant gap in the current scientific literature exists regarding the detailed kinetic parameters (Ki, Vmax, Km) and a comprehensive experimental protocol specifically for this compound. Future research should focus on conducting detailed enzyme kinetic studies to fully characterize its inhibitory mechanism. Such data would be invaluable for a more complete understanding of its pharmacological profile and potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Galantamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, undergoes several metabolic transformations in vivo. One of the major metabolic pathways is N-oxidation, leading to the formation of Galanthamine N-Oxide.[1] Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices.

Metabolic Pathway of Galanthamine

Galanthamine is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of this compound is attributed to CYP3A4.[2] Other significant metabolic routes include O-demethylation (mediated by CYP2D6), N-demethylation, glucuronidation, and epimerization.[1]

Galanthamine_Metabolism Galanthamine Galanthamine N_Oxide This compound Galanthamine->N_Oxide CYP3A4 (N-oxidation) O_Desmethyl O-desmethyl-galantamine Galanthamine->O_Desmethyl CYP2D6 (O-demethylation) N_Desmethyl N-desmethyl-galantamine Galanthamine->N_Desmethyl (N-demethylation) Epigalantamine Epigalantamine Galanthamine->Epigalantamine (Epimerization) Glucuronide Galanthamine Glucuronide Galanthamine->Glucuronide (Glucuronidation)

Caption: Metabolic pathways of Galanthamine.

Analytical Methods for Quantification

Several analytical techniques have been developed for the quantification of galantamine and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and robust methods.

General Experimental Workflow

The general workflow for the quantification of this compound from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Extraction Extraction (SPE or LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC or UPLC) Evaporation->Chromatography Detection Detection (UV, Fluorescence, or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC methods coupled with UV or fluorescence detection can be employed for the quantification of this compound, particularly at higher concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode solid-phase extraction is effective for purifying galantamine and its metabolites from plasma and tissue homogenates.[3]

Protocol:

  • Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.

  • Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with an appropriate solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions

Table 1: HPLC Method Parameters for Galanthamine and its Metabolites

ParameterCondition
Column Discovery HS F5 (150 mm × 4.6 mm, 5 µm)[3]
Mobile Phase Gradient elution with a mixture of a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile/methanol)
Flow Rate 1 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 4 µL[3]
Detection UV photodiode-array or Fluorescence (λex = 280 nm, λem = 310 nm)[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially at low concentrations typically found in biological matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common and effective method for extracting galantamine and its metabolites from plasma.[4]

Protocol:

  • To a volume of plasma (e.g., 100 µL), add an internal standard.

  • Alkalinize the sample with a suitable base (e.g., NaOH).

  • Add an extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: LC-MS/MS Method Parameters for this compound

ParameterCondition
Chromatography Reversed-phase (e.g., C18 column)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous formic or acetic acid and acetonitrile or methanol.[5]
Flow Rate 0.2 - 0.6 mL/min
Ionization Electrospray Ionization (ESI), positive mode[3][5]
MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 304 [M+H]+[3]
Product Ions (m/z) 231, 213[3]
Internal Standard Isotopically labeled Galantamine or a structurally similar compound (e.g., codeine, glimepiride).[2][3]

Method Validation and Quantitative Data Summary

A summary of validation parameters from a representative LC-MS/MS method for galantamine is presented below. Similar validation should be performed for this compound.

Table 3: Summary of Quantitative Data for a Representative LC-MS/MS Method

ParameterResult
Linearity Range 0.12 - 525 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.12 ng/mL[5]
Intra-day Precision (%RSD) 4.73 - 11.7%[5]
Inter-day Precision (%RSD) 5.83 - 8.64%[5]
Accuracy (% Recovery) Within 85-115%

Conclusion

The choice of analytical method for the quantification of this compound depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. For high sensitivity and selectivity, LC-MS/MS is the method of choice. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the quantification of this compound.

References

Application Note: Quantitative Analysis of Galanthamine N-Oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Galanthamine N-Oxide, a primary metabolite of Galanthamine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies and drug metabolism research in academic and pharmaceutical laboratories.

Introduction

Galanthamine is a well-established acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. The metabolism of Galanthamine is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being responsible for the formation of this compound[1]. Accurate measurement of this metabolite in plasma is crucial for understanding the complete pharmacokinetic profile of Galanthamine. N-Oxide metabolites can be prone to instability, potentially reverting to the parent drug during sample collection, processing, and analysis[2]. This protocol is designed to mitigate such issues by providing a rapid and effective workflow from sample preparation to detection.

The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The characteristic fragmentation of N-Oxide compounds involves a neutral loss of the oxygen atom ([M+H]+ → [M+H-16]+)[3]. This principle is used to establish a specific MRM transition for this compound.

Experimental Protocol

Materials and Reagents
  • Analytes: this compound reference standard, Galantamine-d3 (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane (Analytical grade), Formic Acid (LC-MS grade).

  • Reagents: Ammonium Formate (LC-MS grade), Deionized Water (18 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrument and Conditions

Liquid Chromatography (LC) System:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry (MS) System:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas (CAD): Medium.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Use
    This compound 304.1 288.1 150 Quantifier
    This compound 304.1 213.1 100 Qualifier

    | Galantamine-d3 (IS) | 291.2 | 213.1 | 150 | Quantifier |

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Galantamine-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 0.5 - 500 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Galantamine-d3 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL Galantamine-d3) and vortex briefly.

  • Add 500 µL of Dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer (~450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Note on Stability: To minimize the potential degradation of this compound back to Galantamine, process samples promptly and avoid exposure to high temperatures or strongly acidic/basic conditions[2].

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the method based on typical validation requirements from regulatory guidelines.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Regression Model Correlation Coefficient (r²)

| this compound | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
LLOQ 0.5 < 20 80 - 120 < 20 80 - 120
Low (LQC) 1.5 < 15 85 - 115 < 15 85 - 115
Medium (MQC) 75 < 15 85 - 115 < 15 85 - 115
High (HQC) 400 < 15 85 - 115 < 15 85 - 115

(Data are representative of typical acceptance criteria)

Table 3: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low (LQC) 1.5 85 - 95 90 - 110
High (HQC) 400 85 - 95 90 - 110

(Data are representative of typical acceptance criteria)

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard (Galantamine-d3) plasma->add_is add_solvent Add 500 µL Dichloromethane add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: LC-MS/MS workflow for this compound analysis.

References

Application Notes and Protocols for Studying Galanthamine N-Oxide Neuroprotection in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs), is an established treatment for Alzheimer's disease.[1] Its neuroprotective properties are a subject of ongoing research, with potential applications in a wider range of neurodegenerative conditions. Galanthamine N-oxide is a primary metabolite of galanthamine. While in vitro studies suggest it possesses acetylcholinesterase inhibitory activity and may offer neuroprotection, there is a notable lack of in vivo research specifically investigating the neuroprotective effects of this compound in animal models.

These application notes and protocols therefore focus on established animal models used to study the neuroprotective effects of the parent compound, galanthamine. These models and methodologies can be adapted for the investigation of this compound, providing a foundational framework for its preclinical evaluation. The protocols detailed below are for inducing neurodegenerative conditions that mimic aspects of human diseases, allowing for the assessment of the therapeutic potential of compounds like galanthamine and its metabolites.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of galanthamine in various animal and in vitro models. This data provides a reference for dose selection and expected outcomes when designing experiments for this compound.

Table 1: In Vivo Animal Models of Neurodegeneration

Animal ModelNeurotoxic Agent/MethodGalanthamine Dosage & RouteTreatment DurationKey Neuroprotective Outcomes
Mouse Scopolamine (2 mg/kg, i.p.)3 mg/kg, p.o.14 daysImproved short-term memory, reduced acetylcholinesterase activity, decreased pro-inflammatory and oxidative stress markers.[2]
Mouse Lipopolysaccharide (LPS) (i.c.v.)4 mg/kg, i.p.14 days (pretreatment)Prevented cognitive deficits, inhibited gliosis, reduced neuroinflammation (decreased NF-κB p65, IL-1β, IL-6, TNF-α), and ameliorated loss of synaptic proteins.[3][4]
Rat Doxorubicin (5 mg/kg, i.p.)2.5 mg/kg, p.o.15 daysAlleviated cognitive dysfunction, reduced neuroinflammation (decreased TNF-α, IL-1β, IL-6).
Rat Soman (90 μg/kg, s.c)3 mg/kgSingle doseProtected against intoxication and death, restored acetylcholinesterase activity, increased expression of neuroprotective genes (nAChRα-7, Bcl-2, Bdnf).

Table 2: In Vitro Models of Neuronal Damage

ModelInsultGalanthamine ConcentrationTreatment DurationKey Neuroprotective Outcomes
Rat Hippocampal Slices Oxygen-Glucose Deprivation (OGD)5-15 µMDuring and after OGDSignificantly reduced neuronal death (LDH release) by approximately 50%.[5][6]
Rat Cortical Neurons NMDA-induced excitotoxicity5 µmol/LCo-treatmentCompletely reversed NMDA toxicity.
SH-SY5Y Neuroblastoma Cells Cobalt Chloride6.25 µMNot specifiedDecreased cell death.

Experimental Protocols

Here we provide detailed methodologies for key experiments to study neuroprotection.

Protocol 1: Scopolamine-Induced Amnesia Model in Mice

This model is used to investigate potential therapeutic agents for cognitive impairment. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.[7][8]

Materials:

  • Male mice (e.g., C57BL/6)

  • Scopolamine hydrobromide

  • Galanthamine or this compound

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Drug Administration:

    • Administer galanthamine (e.g., 3 mg/kg, p.o.) or the test compound daily for 14 days.[2]

    • On testing days, administer the compound 60 minutes before the scopolamine injection.

  • Induction of Amnesia:

    • Dissolve scopolamine hydrobromide in saline.

    • Administer scopolamine (e.g., 2 mg/kg, i.p.) 30 minutes before behavioral testing.[2]

  • Behavioral Assessment:

    • Conduct cognitive tests such as the Y-maze for spatial working memory or the Morris water maze for spatial learning and memory.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Analyze tissue for acetylcholinesterase activity, markers of oxidative stress (e.g., MDA, SOD), and neuroinflammation (e.g., cytokines).

Experimental Workflow for Scopolamine-Induced Amnesia Model

G cluster_acclimatization Acclimatization cluster_treatment Treatment Regimen cluster_assessment Assessment acclimatize House mice in controlled environment for 1 week drug_admin Daily administration of Galanthamine/N-Oxide (e.g., 14 days) acclimatize->drug_admin scopolamine_admin Administer Scopolamine (e.g., 2 mg/kg, i.p.) 30 min before testing drug_admin->scopolamine_admin 60 min prior behavioral Behavioral Testing (e.g., Y-maze, Morris Water Maze) scopolamine_admin->behavioral biochemical Biochemical Analysis (AChE activity, oxidative stress, inflammation) behavioral->biochemical

Caption: Workflow for the scopolamine-induced amnesia model in mice.

Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This model is used to study the effects of neuroinflammation on cognitive function and the potential of anti-inflammatory compounds.[9]

Materials:

  • Male mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Galanthamine or this compound

  • Stereotaxic surgery equipment

  • Behavioral testing apparatus

Procedure:

  • Animal Acclimatization and Pre-treatment:

    • Acclimatize mice for at least one week.

    • Administer galanthamine (e.g., 4 mg/kg, i.p.) or the test compound daily for a pre-treatment period (e.g., 14 days).[4]

  • LPS Administration (Intracerebroventricular Injection):

    • Anesthetize the mice.

    • Using a stereotaxic frame, inject LPS (e.g., 1 mg/mL in saline) into the cerebral ventricles.

  • Post-Injection Care:

    • Monitor animals for recovery from surgery.

  • Behavioral and Biochemical Assessment:

    • Conduct cognitive tests at specified time points post-LPS injection.

    • Euthanize animals and collect brain tissue for analysis of inflammatory markers (e.g., CD11b, GFAP, NF-κB p65, cytokines) and synaptic proteins (e.g., SYN, PSD-95).[3][4]

Experimental Workflow for LPS-Induced Neuroinflammation Model

G cluster_pretreatment Pre-treatment cluster_induction Induction of Neuroinflammation cluster_evaluation Evaluation acclimatize Acclimatize mice drug_admin Daily Galanthamine/N-Oxide administration (e.g., 14 days) acclimatize->drug_admin lps_injection Intracerebroventricular (i.c.v.) injection of LPS drug_admin->lps_injection behavioral_tests Cognitive Behavioral Tests lps_injection->behavioral_tests biochemical_analysis Analysis of Inflammatory Markers and Synaptic Proteins behavioral_tests->biochemical_analysis

Caption: Workflow for the LPS-induced neuroinflammation model in mice.

Protocol 3: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

This in vitro model mimics ischemic conditions and is useful for screening neuroprotective compounds.[10][11]

Materials:

  • Sprague-Dawley rats

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • OGD medium (glucose-free aCSF)

  • Galanthamine or this compound

  • Incubation chamber with 95% N2 / 5% CO2 supply

  • Lactate dehydrogenase (LDH) assay kit

Procedure:

  • Slice Preparation:

    • Rapidly dissect the hippocampus from the rat brain in ice-cold aCSF.

    • Use a vibratome to prepare coronal slices (e.g., 400 µm thick).

  • Pre-incubation:

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.

    • Pre-incubate slices with galanthamine (e.g., 5-15 µM) or the test compound for 30 minutes before OGD.[6]

  • Oxygen-Glucose Deprivation:

    • Transfer slices to OGD medium.

    • Place the slices in an incubation chamber saturated with 95% N2 / 5% CO2 for a specified duration (e.g., 30-60 minutes).

  • Reperfusion:

    • Return the slices to oxygenated aCSF containing glucose and the test compound.

  • Assessment of Cell Death:

    • Collect media samples at different time points during reperfusion.

    • Measure LDH release into the medium as an indicator of cell death.

Experimental Workflow for Oxygen-Glucose Deprivation (OGD) Model

G cluster_prep Slice Preparation cluster_treatment Treatment cluster_analysis Analysis slice_prep Prepare hippocampal slices from rat brain pre_incubation Pre-incubate slices with Galanthamine/N-Oxide slice_prep->pre_incubation ogd Induce Oxygen-Glucose Deprivation (OGD) pre_incubation->ogd reperfusion Reperfuse with oxygenated medium + compound ogd->reperfusion ldh_assay Measure LDH release to assess cell death reperfusion->ldh_assay

Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) model in rat hippocampal slices.

Signaling Pathways in Galanthamine-Mediated Neuroprotection

Galanthamine's neuroprotective effects are primarily mediated through the positive allosteric modulation of α7 nicotinic acetylcholine receptors (α7nAChR).[12][13] This initiates downstream signaling cascades that promote cell survival and reduce inflammation.

Key Signaling Pathways:

  • Anti-inflammatory Pathway: Activation of α7nAChR can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] The JAK2-STAT3 pathway has also been implicated in the anti-inflammatory effects of α7nAChR activation.[14]

  • Pro-survival Pathway: The α7nAChR can also activate the PI3K/Akt signaling pathway.[15] This pathway promotes cell survival by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.

Signaling Pathway of Galanthamine-Mediated Neuroprotection

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus galanthamine Galanthamine a7nAChR α7 nAChR galanthamine->a7nAChR Allosteric Modulation jak2 JAK2 a7nAChR->jak2 pi3k PI3K a7nAChR->pi3k nf_kb_inhibition Inhibition of NF-κB jak2->nf_kb_inhibition akt Akt pi3k->akt bcl2 ↑ Bcl-2 (Anti-apoptotic) akt->bcl2 cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb_inhibition->cytokines

Caption: Signaling pathway of galanthamine-mediated neuroprotection via α7nAChR.

Conclusion

The animal models and protocols detailed in this document provide a robust framework for investigating the neuroprotective effects of galanthamine and can be readily adapted for its N-oxide metabolite. A thorough investigation of this compound using these models will be crucial to determine if it contributes to the neuroprotective profile of the parent drug and if it holds promise as a therapeutic agent in its own right. Researchers should consider the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier, when designing in vivo studies.[16]

References

Application Notes: Galanthamine N-Oxide in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Galanthamine N-oxide is the primary metabolite of galanthamine, formed through oxidation by the cytochrome P450 system, particularly CYP3A4 and CYP2D6. While this compound is significantly less potent as an AChE inhibitor compared to its parent compound, its role and utility in AD research models are of growing interest. This document provides detailed protocols and data for the application of this compound in AD research, focusing on its use as a reference metabolite in pharmacokinetic studies and for investigating the broader metabolic profile of galanthamine.

Key Applications

  • Pharmacokinetic (PK) and Metabolism Studies: this compound is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of galanthamine. Its quantification in plasma, urine, and brain tissue helps to determine the metabolic fate of the parent drug.

  • Reference Standard: In clinical and preclinical studies, this compound serves as a critical analytical standard for chromatographic methods (e.g., HPLC, LC-MS/MS) to accurately measure the extent of galanthamine metabolism.

  • Investigating Off-Target Effects: Characterizing the pharmacological activity of this compound, even if weaker, is important to fully understand the therapeutic and potential side-effect profile of galanthamine treatment.

Comparative Pharmacological Data

The following table summarizes the key quantitative data comparing the activity of galanthamine and its N-oxide metabolite.

Parameter Galanthamine This compound Notes
Primary Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Also an allosteric modulator of nAChRs.
AChE Inhibition (IC50) ~ 1-5 µMSignificantly higher (less potent)The N-oxide form shows markedly reduced activity against AChE.
Metabolism Metabolized to this compoundConsidered a metabolic end-productPrimarily formed by CYP3A4 and CYP2D6.
Blood-Brain Barrier Permeability Readily crossesLimitedThe N-oxide is more polar, which may reduce its ability to cross the BBB.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Mouse Model of AD

This protocol outlines the procedure for administering galanthamine to an Alzheimer's disease mouse model (e.g., 5XFAD or APP/PS1) and subsequently quantifying both galanthamine and this compound in plasma and brain tissue.

1. Materials and Reagents:

  • Galanthamine hydrobromide

  • This compound (as an analytical standard)

  • 5XFAD transgenic mice (or other suitable AD model)

  • Vehicle (e.g., sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

2. Experimental Procedure:

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Prepare a solution of galanthamine hydrobromide in sterile saline at the desired concentration.

    • Administer a single dose of galanthamine to the mice via oral gavage (e.g., 5 mg/kg).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via submandibular or cardiac puncture into EDTA tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.

    • Following the final blood draw, euthanize the mice and perfuse with ice-cold PBS.

    • Harvest the brain and immediately snap-freeze it in liquid nitrogen. Store at -80°C.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding acetonitrile. Vortex and centrifuge. The supernatant can be further cleaned up using SPE.

    • Brain Tissue: Homogenize the brain tissue in RIPA buffer. Perform protein precipitation and SPE as with the plasma samples.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of galanthamine and this compound.

    • Prepare a standard curve for both analytes using the analytical standards.

    • Analyze the prepared samples and calculate the concentrations based on the standard curve.

  • Data Analysis:

    • Plot the concentration-time profiles for both galanthamine and this compound in plasma and brain tissue.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis Dosing Administer Galanthamine to AD Mouse Model Blood Collect Blood Samples (Time Points) Dosing->Blood Brain Harvest Brain Tissue Plasma Separate Plasma Blood->Plasma Homogenize Homogenize Brain Brain->Homogenize SPE Protein Precipitation & SPE Cleanup Plasma->SPE Homogenize->SPE LCMS LC-MS/MS Quantification SPE->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Workflow for pharmacokinetic analysis of galanthamine and its N-oxide metabolite.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman's method to compare the AChE inhibitory activity of galanthamine and this compound.

1. Materials and Reagents:

  • Galanthamine hydrobromide

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of galanthamine and this compound in the appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of both compounds to generate a range of concentrations for IC50 determination.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the different concentrations of galanthamine or this compound to the wells. Include a control group with no inhibitor.

    • Add the AChE solution to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI substrate and DTNB.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both galanthamine and this compound using non-linear regression analysis.

Signaling Pathway: Cholinergic Neurotransmission and Galanthamine's Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis nAChR nAChR ACh_synapse->nAChR Binds Galanthamine Galanthamine Galanthamine->AChE Inhibits Galanthamine->nAChR Modulates Signal Signal Transduction (Cognitive Function) nAChR->Signal

Caption: Mechanism of galanthamine at the cholinergic synapse.

This compound is an essential tool for the comprehensive study of galanthamine's pharmacology and metabolism in the context of Alzheimer's disease. While it possesses significantly weaker biological activity than the parent drug, its use as an analytical standard in pharmacokinetic and metabolic studies is indispensable for a complete understanding of galanthamine's disposition in preclinical models and in clinical settings. The protocols and data presented here provide a framework for researchers to incorporate this compound into their AD research programs.

Application Notes and Protocols for Assessing the Cognitive Enhancement Potential of Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Galanthamine is a well-established reversible acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[1][2] Its mechanism also involves the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[3] Galanthamine N-Oxide is an active metabolite of galantamine, which has been shown to inhibit AChE in vitro and possess neuroprotective properties.[3][4] These characteristics suggest that this compound may hold therapeutic potential as a cognitive enhancing agent in its own right.

These application notes provide a comprehensive experimental framework for the preclinical assessment of this compound, guiding researchers from initial in vitro characterization to in vivo behavioral and safety evaluations.

2. Hypothesized Signaling Pathway of this compound

The primary proposed mechanisms for the cognitive-enhancing effects of this compound are twofold: the inhibition of acetylcholinesterase (AChE) and the positive allosteric modulation (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[5][6] AChE inhibition increases the synaptic concentration of acetylcholine (ACh), enhancing cholinergic neurotransmission.[7][8] As a PAM at nAChRs, the compound would enhance the receptor's response to ACh, further amplifying cholinergic signaling.[5][6]

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis nAChR nAChR ACh_cleft->nAChR Binds Cognitive_Enhancement Cognitive Enhancement nAChR->Cognitive_Enhancement Leads to GNO This compound GNO->AChE Inhibits GNO->nAChR Modulates (PAM)

Hypothesized signaling pathway of this compound.

3. Phase 1: In Vitro Mechanistic Characterization

Objective: To determine the direct molecular targets and potency of this compound in a cell-free and cell-based environment.

Protocol 1.1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman method to quantify AChE activity.[7][8] The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound detectable at 412 nm.[9][10]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock solution in the assay buffer.

    • Acetylthiocholine (ATCh) Substrate: Prepare a 75 mM stock solution in deionized water.

    • AChE Enzyme: Reconstitute human recombinant AChE in assay buffer to a working concentration (determine empirically for linear reaction rate).

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions or vehicle control to appropriate wells.

    • Add 140 µL of assay buffer.

    • Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCh substrate.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundIC50 (µM) vs. Human AChEHill Slope
This compound[Calculated Value][Value]
Galanthamine (Control)[Calculated Value][Value]
Donepezil (Control)[Calculated Value][Value]

Protocol 1.2: Nicotinic Acetylcholine Receptor (nAChR) Modulation Assay

This protocol uses a cell-based fluorescence assay to measure nAChR function by detecting changes in membrane potential.[11] Cell lines expressing specific human nAChR subtypes (e.g., α7) are used.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) in appropriate media.

  • Assay Procedure:

    • Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

    • Load cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

    • Agonist Mode: Add varying concentrations of this compound and measure the fluorescence change to determine if it directly activates the receptor.

    • PAM Mode: Pre-incubate the cells with varying concentrations of this compound for 5-10 minutes. Then, add a sub-maximal (EC20) concentration of a known nAChR agonist (e.g., acetylcholine or nicotine).

    • Measure the fluorescence change using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence data to the maximum response induced by a saturating concentration of a reference agonist.

    • For agonist activity, calculate the EC50 value.

    • For PAM activity, calculate the fold-potentiation of the EC20 agonist response and the EC50 for this potentiation.

Data Presentation:

Compoundα7 nAChR Agonist EC50 (µM)α7 nAChR PAM EC50 (µM)Max Potentiation (Fold)
This compound[Calculated Value][Calculated Value][Value]
PNU-120596 (Control)N/A[Calculated Value][Value]

4. Overall Experimental Workflow

The assessment of this compound follows a structured, multi-phased approach, progressing from in vitro validation to comprehensive in vivo behavioral and safety analysis.

Experimental Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Preclinical In Vivo Assessment cluster_phase3 Phase 3: Advanced Behavioral & Safety p1_ache AChE Inhibition Assay p1_nachr nAChR Modulation Assay decision1 Potent in vitro? p1_ache->decision1 p1_nachr->decision1 p2_pk Pharmacokinetics (PK) Study p2_mwm Morris Water Maze (MWM) p2_pk->p2_mwm p2_pa Passive Avoidance Test p2_mwm->p2_pa decision2 Favorable PK & Efficacy? p2_mwm->decision2 p2_pa->decision2 p3_csrtt 5-CSRTT (Attention) p3_tox Acute Toxicology p3_csrtt->p3_tox conclusion Candidate for Further Development p3_csrtt->conclusion p3_tox->conclusion decision1->p2_pk Yes stop1 Stop/Re-evaluate decision1->stop1 No decision2->p3_csrtt Yes stop2 Stop/Re-evaluate decision2->stop2 No

Overall experimental workflow for this compound.

5. Phase 2: Preclinical In Vivo Pharmacokinetics & Efficacy

Objective: To assess the pharmacokinetic profile and initial cognitive-enhancing effects of this compound in a rodent model.

Protocol 2.1: Pharmacokinetic (PK) Study in Rodents

Methodology:

  • Animal Model: Male Wistar rats (250-300g).

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration. At the final time point, euthanize animals and collect brain tissue.

  • Sample Analysis: Process blood to plasma. Extract this compound from plasma and brain homogenates. Quantify drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters.

Data Presentation:

ParameterPlasmaBrain
Cmax (ng/mL or ng/g)[Calculated Value][Calculated Value]
Tmax (h)[Calculated Value][Calculated Value]
AUC (0-t) (ngh/mL or ngh/g)[Calculated Value][Calculated Value]
Half-life (t1/2) (h)[Calculated Value][Calculated Value]
Brain/Plasma RatioN/A[Calculated Value]

Protocol 2.2: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM test is a widely used tool to study spatial learning and memory in rodents.[12][13][14][15][16][17]

Methodology:

  • Apparatus: A circular pool (1.5-2m diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 23-25°C.[12][16] A hidden escape platform is submerged 1-2 cm below the water surface.[12][13] The room should have distinct visual cues on the walls.[16]

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Acquisition Phase (5-7 days):

      • Administer this compound or vehicle daily, 30-60 minutes before testing.

      • Conduct 4 trials per day for each animal.

      • For each trial, place the animal in the water at one of four quasi-random start locations, facing the pool wall.[13]

      • Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.[14]

      • Allow the animal to remain on the platform for 15-30 seconds.[14]

      • Record swim path, escape latency, and path length using a video tracking system.

    • Probe Trial (24 hours after last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool for a single 60-second trial.

      • Record the time spent in the target quadrant (where the platform was located).[12][16]

  • Data Analysis: Analyze data using two-way repeated measures ANOVA for acquisition data and one-way ANOVA for probe trial data.

Data Presentation:

Group (Dose)Day 5 Escape Latency (s)Probe: Time in Target Quadrant (%)
Vehicle Control[Mean ± SEM][Mean ± SEM]
This compound (Low)[Mean ± SEM][Mean ± SEM]
This compound (Mid)[Mean ± SEM][Mean ± SEM]
This compound (High)[Mean ± SEM][Mean ± SEM]

Protocol 2.3: Passive Avoidance Test for Associative Memory

This test assesses fear-motivated associative memory.[18][19][20]

Methodology:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by an automated guillotine door. The floor of the dark chamber is an electrifiable grid.[18][19]

  • Procedure:

    • Training/Acquisition Day:

      • Administer this compound or vehicle 30-60 minutes before training.

      • Place the animal in the light compartment. After a brief habituation (10-40s), the door opens.[18][19]

      • When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[18][21]

      • Record the latency to enter the dark compartment (step-through latency).

    • Retention/Test Day (24 hours later):

      • Place the animal back in the light compartment.

      • Open the door and measure the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).[18] No shock is delivered.

  • Data Analysis: Use a non-parametric test (e.g., Mann-Whitney U or Kruskal-Wallis) to compare step-through latencies between groups.

Data Presentation:

Group (Dose)Step-Through Latency on Test Day (s)
Vehicle Control[Median & Interquartile Range]
This compound (Low)[Median & Interquartile Range]
This compound (Mid)[Median & Interquartile Range]
This compound (High)[Median & Interquartile Range]

6. Phase 3: Advanced Behavioral Assessment & Safety Profile

Objective: To investigate effects on other cognitive domains like attention and to conduct initial safety assessments.

Protocol 3.1: 5-Choice Serial Reaction Time Task (5-CSRTT)

This task assesses sustained attention and executive function in rodents.[22][23][24]

Methodology:

  • Apparatus: An operant chamber with five apertures on one wall, a food magazine on the opposite wall, and a house light.

  • Training: Animals undergo extensive training to reach a stable baseline performance (>80% accuracy, <20% omissions).[22] This involves learning to poke their nose into an illuminated aperture to receive a food reward.

  • Testing:

    • Once baseline is stable, administer this compound or vehicle in a within-subjects, counter-balanced design.

    • Present challenging conditions, such as reducing the stimulus duration or increasing the inter-trial interval, to test the limits of attention.

  • Data Analysis: Analyze key performance variables using ANOVA.

    • Accuracy (%): Correct responses / (Correct + Incorrect responses).

    • Omissions (%): Number of trials with no response.

    • Premature Responses: Responses during the inter-trial interval.

    • Response Latency: Time from stimulus presentation to a correct response.

Data Presentation:

ConditionParameterVehicle ControlThis compound (Dose)
BaselineAccuracy (%)[Mean ± SEM][Mean ± SEM]
Omissions (%)[Mean ± SEM][Mean ± SEM]
ChallengeAccuracy (%)[Mean ± SEM][Mean ± SEM]
Omissions (%)[Mean ± SEM][Mean ± SEM]

Protocol 3.2: Acute Toxicology and Safety Pharmacology

Methodology:

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of rodents, including doses well above the anticipated therapeutic range.

  • Functional Observational Battery (FOB): Systematically observe animals at specified time points post-dosing for a range of autonomic and sensorimotor effects (e.g., changes in posture, gait, activity level, body temperature, presence of tremors or convulsions).

  • Gross Necropsy: At the end of the observation period (e.g., 7-14 days), perform a gross necropsy to identify any macroscopic organ abnormalities.

  • Data Analysis: Record the incidence and severity of clinical signs. Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Data Presentation:

Dose (mg/kg)Mortality (n/N)Key Clinical Signs Observed (Incidence)
Vehicle0/8None
Low Dose[Value][Observations]
Mid Dose[Value][Observations]
High Dose[Value][Observations]

7. Data Interpretation Framework

The collective results from these phases will determine the viability of this compound as a cognitive enhancer. A positive outcome in early phases justifies progression to more complex and resource-intensive studies.

Data Interpretation Framework start Start Evaluation q1 Is IC50 for AChE < 10 µM? Is there nAChR PAM activity? start->q1 outcome1 Proceed to In Vivo PK/Efficacy q1->outcome1 Yes stop Stop/Re-evaluate Mechanism or Compound q1->stop No q2 Does the compound cross the BBB? (Brain/Plasma Ratio > 0.1) q3 Is there significant improvement in MWM or Passive Avoidance? q2->q3 Yes q2->stop No outcome2 Proceed to Advanced Behavioral Testing q3->outcome2 Yes q3->stop No q4 Is there improvement in attention (5-CSRTT) with a safe acute toxicity profile? outcome3 Strong Candidate for IND-enabling Studies q4->outcome3 Yes q4->stop No outcome1->q2 outcome2->q4

Decision framework for this compound development.

References

Application of Galanthamine N-Oxide in Oxidative Stress Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine N-Oxide, an active metabolite of the well-established acetylcholinesterase (AChE) inhibitor Galanthamine, is emerging as a compound of interest in the study of oxidative stress and its associated cellular damage.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a range of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro models of oxidative stress, consolidating available data to guide researchers in this field.

Mechanism of Action and Key Biological Activities

This compound exhibits a multi-faceted mechanism of action that contributes to its neuroprotective effects against oxidative stress.

  • Acetylcholinesterase (AChE) Inhibition: As a metabolite of Galanthamine, this compound retains the ability to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition increases cholinergic signaling, which has been linked to neuroprotective pathways.[1]

  • Neuroprotection against Oxidative Insults: Direct evidence demonstrates that this compound protects neuronal cells from death induced by agents that trigger oxidative stress. Specifically, it has been shown to decrease cell death in SH-SY5Y neuroblastoma cells exposed to cobalt chloride, a chemical that mimics hypoxic conditions and induces oxidative stress.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound in the context of its bioactivity and neuroprotective effects.

ParameterValueCell Line/SystemNotesReference(s)
AChE Inhibition (EC50) 26.2 µMEel AcetylcholinesteraseIn vitro enzyme assay.[1]
Neuroprotection Decreases cell death at 6.25 µMSH-SY5Y Neuroblastoma CellsOxidative stress induced by cobalt chloride.[1][2]

Signaling Pathways

While the specific signaling pathways modulated by this compound in response to oxidative stress are not yet fully elucidated, the pathways activated by its parent compound, Galanthamine, provide valuable insights into its potential mechanisms. It is plausible that this compound shares some of these neuroprotective pathways.

Potential Signaling Pathway Modulated by this compound

Galanthamine_N_Oxide_Pathway cluster_cholinergic Oxidative_Stress Oxidative Stress (e.g., CoCl2) Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction induces GNO This compound AChE Acetylcholinesterase (AChE) GNO->AChE inhibits Cell_Survival Neuronal Survival ↑ GNO->Cell_Survival promotes ACh Acetylcholine (ACh) ↑ nAChR Nicotinic Acetylcholine Receptors (nAChRs) ACh->nAChR activates PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt activates Bcl2 Bcl-2 ↑ PI3K_Akt->Bcl2 upregulates Apoptosis Apoptosis ↓ Bcl2->Apoptosis inhibits Mitochondrial_Dysfunction->Apoptosis leads to

Caption: Potential neuroprotective signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the application of this compound in oxidative stress studies.

Protocol 1: Induction of Oxidative Stress in SH-SY5Y Cells with Cobalt Chloride

This protocol describes a general method for inducing oxidative stress in the human neuroblastoma cell line SH-SY5Y using cobalt chloride (CoCl₂).

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Cobalt chloride (CoCl₂) stock solution (e.g., 100 mM in sterile water)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Treatment with this compound: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., a range including 6.25 µM). Include a vehicle control (medium without this compound).

  • Pre-incubation: Incubate the cells with this compound for a suitable pre-treatment time (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Prepare a working solution of CoCl₂ in complete growth medium. A final concentration of 100-500 µM is often used to induce significant cell death. Add the CoCl₂ solution to the wells (final volume should remain consistent across all wells). Include a control group of cells not exposed to CoCl₂.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability: Proceed to Protocol 2 to determine cell viability.

Experimental Workflow for Oxidative Stress Induction and Treatment

experimental_workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate_adhere Incubate 24h for adherence seed_cells->incubate_adhere pretreat Pre-treat with This compound incubate_adhere->pretreat induce_stress Induce oxidative stress with CoCl2 pretreat->induce_stress incubate_treatment Incubate 24-48h induce_stress->incubate_treatment assess_viability Assess cell viability (MTT Assay) incubate_treatment->assess_viability end End assess_viability->end

Caption: Workflow for in vitro oxidative stress studies.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cells treated as described in Protocol 1

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Addition of MTT: Following the treatment incubation (Protocol 1), add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated, non-stressed) cells.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[4][5][6]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Different concentrations of this compound (or vehicle for control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The EC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound presents a promising avenue for research in the field of oxidative stress and neuroprotection. Its demonstrated ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative damage warrants further investigation. The protocols and data presented in this document provide a foundational framework for researchers to explore the therapeutic potential of this compound in mitigating the detrimental effects of oxidative stress in neurodegenerative conditions. Further studies are needed to delineate its precise molecular mechanisms and to establish a comprehensive dose-response profile in various models of oxidative stress.

References

Troubleshooting & Optimization

Improving the solubility of Galanthamine N-Oxide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanthamine N-Oxide, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is limited published data on the precise aqueous solubility of this compound. While its parent compound, Galanthamine, is considered highly soluble in water (31 mg/mL at pH 6.0), the N-oxide's solubility is not as well characterized.[1] Supplier data indicates that this compound is slightly soluble in chloroform and methanol, with a reported solubility of 6.25 mg/mL in DMSO.[2][3] Generally, the formation of an N-oxide increases the polarity of a molecule, which may lead to enhanced aqueous solubility compared to the parent amine.[4][5]

Q2: How does pH likely affect the solubility of this compound?

A2: As Galanthamine is a weak base with a pKa of 8.2, its N-oxide derivative is also expected to exhibit pH-dependent solubility.[1] The solubility of this compound is anticipated to be higher in acidic to neutral aqueous solutions due to the protonation of the N-oxide group, which would increase its polarity and interaction with water molecules. Conversely, in alkaline conditions, the molecule would be less protonated, potentially leading to lower aqueous solubility.

Q3: What are the initial steps to take if I encounter solubility issues with this compound in my aqueous buffer?

A3: If you are experiencing difficulty dissolving this compound, we recommend the following initial troubleshooting steps:

  • Verify the pH of your aqueous solution: Ensure the pH is in the acidic to neutral range (ideally below 7.0).

  • Gentle heating and agitation: Warming the solution to 37°C and using sonication can help overcome the initial energy barrier for dissolution.[3]

  • Prepare a concentrated stock solution in an organic solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add this stock solution to your aqueous buffer while vortexing.[6] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation occurs when adding a this compound stock solution (in organic solvent) to an aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent concentration might be too high, causing the compound to crash out.- Decrease the final concentration of this compound.- Reduce the volume of the organic stock solution added.- Try a different water-miscible organic co-solvent (e.g., ethanol, PEG 400).- Add the stock solution dropwise to the vigorously stirring aqueous buffer.
The compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable. The pH of the solution may have shifted.- Prepare a fresh solution immediately before use.- Re-verify and buffer the pH of the solution.- Consider using solubility enhancers like cyclodextrins to form a stable inclusion complex.[7][8]
Inconsistent results in biological assays are suspected to be due to poor solubility. Incomplete dissolution or precipitation of the compound is leading to inaccurate effective concentrations.- Visually inspect all solutions for any particulate matter before use.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles.- Perform a solubility assay in your specific experimental buffer to determine the actual solubility limit.
Difficulty in preparing a sufficiently concentrated aqueous solution for in vivo studies. The intrinsic aqueous solubility of this compound is too low for the required dosage.- Explore formulation strategies such as complexation with cyclodextrins or the use of co-solvents.[7][9]- Consider developing a lipid-based formulation if the compound shows sufficient lipophilicity.

Quantitative Data on Solubility

Table 1: Reported Solubility of Galanthamine and this compound in Various Solvents

CompoundSolventSolubilityReference
GalanthamineWater (pH 6.0)31 mg/mL[1]
GalanthamineDMSO~50 mg/mL[6]
GalanthamineEthanol~15 mg/mL[6]
This compoundChloroformSlightly soluble[2]
This compoundMethanolSlightly soluble[2]
This compoundDMSO6.25 mg/mL[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

  • Add a known volume (e.g., 1 mL) of the aqueous buffer to the tube.

  • Securely cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of your calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or mM based on the determined concentration and the dilution factor.

Protocol 2: Improving Aqueous Solubility using Cyclodextrin Complexation

This protocol describes a method to enhance the solubility of this compound through the formation of an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Add a known amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature for 24 hours.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If undissolved solid is present, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the complex.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC) to quantify the solubility enhancement.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to buffer start->add_excess shake Shake for 24-48h at constant temperature add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute hplc Analyze by HPLC dilute->hplc end End hplc->end

Caption: Workflow for determining aqueous solubility using the shake-flask method.

logical_relationship cluster_strategies Solubility Enhancement Strategies compound This compound (Low Aqueous Solubility) ph_adjustment pH Adjustment (Acidic to Neutral) compound->ph_adjustment cosolvents Co-solvents (e.g., DMSO, PEG 400) compound->cosolvents cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) compound->cyclodextrins particle_size Particle Size Reduction (Micronization/Nanosizing) compound->particle_size outcome Improved Aqueous Solubility ph_adjustment->outcome cosolvents->outcome cyclodextrins->outcome particle_size->outcome

Caption: Strategies for improving the aqueous solubility of this compound.

References

Preventing degradation of Galanthamine N-Oxide during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Galanthamine N-Oxide during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability of at least four years, it is recommended to store this compound as a solid at -20°C.[1] For short-term shipping, room temperature is acceptable.

Q2: What are the known degradation pathways for the parent compound, Galanthamine?

Studies on Galanthamine hydrobromide, the parent compound of this compound, have shown that it is susceptible to degradation under acidic, photolytic, and oxidative conditions.[2][3][4] The primary degradation processes identified are dehydration, epimerization, and N-oxidation.[2][3][4] Conversely, Galanthamine hydrobromide is stable under alkaline and thermal stress.[2][3][4]

Q3: Is this compound biologically active?

Yes, this compound is an active metabolite of Galanthamine.[1] It has been shown to be an in vitro inhibitor of acetylcholinesterase (AChE) with an EC50 of 26.2 µM for the eel enzyme.[1] Additionally, it exhibits neuroprotective properties by reducing cell death in SH-SY5Y neuroblastoma cells.[1]

Q4: What solvents are suitable for dissolving this compound?

This compound is slightly soluble in chloroform and methanol.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Loss of compound activity or inconsistent experimental results.

This could be due to the degradation of this compound.

  • Potential Cause 1: Improper Storage.

    • Recommendation: Ensure the compound is stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Exposure to Adverse Conditions during Experiments.

    • Recommendation: Based on the instability of the parent compound, Galantamine, it is advisable to protect solutions of this compound from light and to use buffers with a neutral or slightly alkaline pH. Avoid strongly acidic conditions. Given that it is an N-oxide, it may be susceptible to reduction back to Galanthamine, so avoid strong reducing agents in your experimental setup.

  • Potential Cause 3: Oxidative Stress.

    • Recommendation: While Galanthamine is susceptible to oxidation to form the N-oxide, the N-oxide itself could be susceptible to further oxidation or other degradation pathways under strong oxidative conditions. It is advisable to minimize exposure to strong oxidizing agents.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

This may indicate the presence of degradation products.

  • Potential Degradation Products: Based on studies of Galanthamine, potential degradation products could include Galanthamine (resulting from the reduction of the N-oxide), as well as products of epimerization or dehydration.

  • Identification: Use a stability-indicating HPLC method to resolve this compound from its potential degradants. Mass spectrometry (MS) can be used to identify the mass of the unknown peaks and aid in structure elucidation.

Stability of Galanthamine Hydrobromide Under Stress Conditions

Stress ConditionObservation for Galanthamine HydrobromideImplication for this compound (Inferred)
Acidic Degradation occurs.[2][3][4]Potential for degradation. Use of acidic conditions should be carefully evaluated.
Alkaline Stable.[2][3][4]Likely to be more stable. Buffers with neutral to alkaline pH are recommended.
Thermal Stable at elevated temperatures.[2][3][4]Expected to have good thermal stability in the solid state and in solution for typical experimental durations.
Photolytic Degradation occurs upon exposure to light.[2][3][4]Solutions should be protected from light to prevent photodegradation.
Oxidative Degradation occurs.[2][3][4]Avoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Galanthamine and Related Impurities (Adapted from literature)

This protocol is based on methods developed for Galanthamine and its impurities, including this compound.

  • Objective: To separate this compound from its potential degradation products.

  • Chromatographic System:

    • Column: Octadecylsilane (C18), 100 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Buffer solution (e.g., aqueous solution of disodium hydrogen phosphate dihydrate and sodium dihydrogen phosphate).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program should be developed to ensure the separation of polar and non-polar impurities.

    • Flow Rate: 1.5 ml/min.

    • Column Temperature: 55 °C.

    • Detection: UV at 230 nm.[5]

  • Sample Preparation for Forced Degradation Studies:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Acidic Degradation: Add HCl to the stock solution to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Degradation: Add NaOH to the stock solution to a final concentration of 0.1 M and incubate at a controlled temperature.

    • Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3% and incubate at room temperature.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the inhibitory activity of this compound on AChE.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI).

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Tris-HCl buffer (50 mM, pH 8.0).

    • This compound stock solution.

    • Positive control (e.g., Galanthamine).

  • Procedure:

    • In a 96-well plate, add Tris-HCl buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution.

    • Incubate the mixture for 15 minutes at 37°C.

    • Add DTNB and the substrate ATCI to initiate the reaction.

    • Measure the absorbance at 412 nm at regular intervals for a set period.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the EC50 value from the dose-response curve.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic (e.g., 0.1M HCl) prep->acid Expose to stress base Alkaline (e.g., 0.1M NaOH) prep->base Expose to stress oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Expose to stress photo Photolytic (Light Exposure) prep->photo Expose to stress thermal Thermal (Elevated Temp.) prep->thermal Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize photo->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

troubleshooting_workflow start Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (-20°C, minimal freeze-thaw) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_exp_cond Review Experimental Protocol exp_cond_ok Protocol OK check_exp_cond->exp_cond_ok Yes exp_cond_bad Adverse Conditions check_exp_cond->exp_cond_bad No storage_ok->check_exp_cond correct_storage Action: Use fresh aliquot, ensure proper storage storage_bad->correct_storage analyze_degradation Analyze for Degradation (e.g., HPLC-MS) exp_cond_ok->analyze_degradation correct_exp_cond Action: Protect from light, use neutral/alkaline pH, avoid strong reducing/oxidizing agents exp_cond_bad->correct_exp_cond signaling_pathway gal Galanthamine nAChR Nicotinic Acetylcholine Receptors (nAChRs) gal->nAChR Activates Jak2 Jak2 nAChR->Jak2 Activates NFkB NF-κB Jak2->NFkB Inhibits iNOS iNOS Jak2->iNOS Inhibits NOX NADPH Oxidase (NOX) Jak2->NOX Inhibits NFkB->iNOS Promotes neuroprotection Neuroprotection iNOS->neuroprotection Inhibition leads to ROS Reactive Oxygen Species (ROS) NOX->ROS Produces ROS->neuroprotection Inhibition leads to

References

Troubleshooting inconsistent results in Galanthamine N-Oxide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Galanthamine N-Oxide assays.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound results inconsistent across replicates?

Inconsistent results can stem from several sources. The primary suspect is the inherent instability of N-oxide metabolites, which can revert to their parent drug, Galanthamine.[1] Other factors include variability in sample preparation, instrument instability, or analyte degradation in the autosampler.

Q2: I suspect my this compound is converting back to Galanthamine during sample preparation. How can I prevent this?

This is a known issue. The conversion can be minimized by carefully selecting your extraction method. For instance, some solid-phase extraction (SPE) cartridges have been reported to cause this conversion, while others, like Waters Oasis MCX, have been shown to be suitable.[2] Additionally, avoiding high heat and maintaining neutral or near-neutral pH conditions during extraction is crucial.[1]

Q3: What are the optimal storage and handling conditions for samples containing this compound?

To minimize degradation, samples should be stored at -70°C.[1] For analysis, quality control samples have been shown to be stable at room temperature for at least 4 hours and can withstand multiple freeze-thaw cycles.[1] However, it is best practice to minimize the time samples spend at room temperature before analysis.

Q4: Can my choice of solvents during extraction create this compound as an artifact?

Yes, the use of certain solvents, particularly diethyl ether and chloroform, during extraction can lead to the artificial formation of N-oxides.[3] This is especially a risk when using methods like Soxhlet extraction.[3]

Q5: What analytical technique is most reliable for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][4] Using a soft ionization method, such as electrospray ionization (ESI), is recommended to prevent in-source conversion of the N-oxide back to Galanthamine.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound assays.

Issue 1: Low or No Recovery of this compound
Possible Cause Recommended Solution
Analyte Degradation This compound is susceptible to degradation under acidic, photolytic, and oxidative conditions.[5][6] Ensure samples are protected from light and processed under neutral pH conditions. Avoid using strong oxidizing agents.
Inefficient Extraction The choice of extraction method is critical. A mixed-mode solid-phase extraction (SPE) has been shown to provide acceptable recovery.[2] Liquid-liquid extraction can also be used, but solvent choice is key to avoid artifact formation.[3][7]
Adsorption Galanthamine has been observed to adsorb to glass surfaces. While this is noted for the parent compound, it is a possibility for the N-oxide as well. Using solutions containing human serum albumin (e.g., 2%) or employing silanized glassware can mitigate this issue.[2]
Issue 2: High Signal Variability or Unexpected Peaks
Possible Cause Recommended Solution
Conversion to Galanthamine This is the most common issue. The appearance of a Galanthamine peak corresponding to a decrease in the N-oxide peak suggests reversion. Re-evaluate your sample preparation, particularly the SPE cartridge type and pH.[2] Use of a stable isotope-labeled internal standard is highly recommended.[1]
In-source Fragmentation (LC-MS/MS) High temperatures or harsh conditions in the mass spectrometer's ion source can cause the N-oxide to revert to Galanthamine. Optimize MS source parameters and use a soft ionization technique like ESI.[1]
Solvent-Induced Artifacts The use of solvents like dichloromethane and chloroform during extraction can create various artifacts, including N-oxides.[3] If possible, use alternative extraction solvents.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies developed for the analysis of Galanthamine and its metabolites in biological matrices.[2]

  • Sample Pre-treatment: For tissue samples, homogenize 1g of tissue in 10mL of a phosphate buffer (0.05 mol/L, pH 7.4).

  • Spiking: Spike samples with an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like codeine).[2]

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash may involve a mild acidic solution followed by methanol.

  • Elution: Elute the analytes from the cartridge using an appropriate solvent, often a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the quantification of this compound.

Parameter Typical Setting
LC Column Reversed-phase C18 or a pentafluorophenyl (PFP/F5) column (e.g., Discovery HS F5, 150 mm × 4.6 mm, 5 µm).[2]
Mobile Phase A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
Flow Rate 0.8 - 1.0 mL/min.[8]
Column Temperature Ambient or controlled (e.g., 25°C).[8]
Ionization Source Electrospray Ionization (ESI), positive mode.[1]
Detection Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be determined for this compound and the internal standard.

Data Summary

Table 1: Stability of Galanthamine Hydrobromide under Stress Conditions[5][6]
Stress Condition Result Major Degradation Products
AcidicDegradation ObservedDehydration, Epimerization
AlkalineStable-
ThermalStable-
PhotolyticDegradation ObservedEpimerization
OxidativeDegradation ObservedN-oxidation , Dehydration

Visual Guides

Metabolism Galanthamine CYP3A4 CYP3A4 Enzyme Metabolism->CYP3A4 N-oxidation CYP2D6 CYP2D6 Enzyme Metabolism->CYP2D6 O-desmethylation Other Other Metabolites (N-desmethylation, etc.) Metabolism->Other N_Oxide This compound CYP3A4->N_Oxide O_Desmethyl O-desmethyl-galantamine CYP2D6->O_Desmethyl

Caption: Simplified metabolic pathway of Galanthamine.

start Inconsistent Results Observed check_prep Review Sample Preparation start->check_prep check_stability Evaluate Analyte Stability start->check_stability check_instrument Verify Instrument Performance start->check_instrument issue_spe Issue: SPE Cartridge? (e.g., conversion to parent) check_prep->issue_spe issue_solvent Issue: Solvent Choice? (e.g., artifact formation) check_prep->issue_solvent issue_ph Issue: pH / Temp? (e.g., degradation) check_prep->issue_ph issue_storage Issue: Storage / Handling? (e.g., degradation) check_stability->issue_storage issue_source Issue: In-Source Conversion? (MS parameters) check_instrument->issue_source solution_spe Solution: Use validated cartridge (e.g., Oasis MCX) issue_spe->solution_spe solution_solvent Solution: Use alternative solvents issue_solvent->solution_solvent solution_ph Solution: Maintain neutral pH, avoid heat issue_ph->solution_ph solution_storage Solution: Store at -70°C, minimize time at RT issue_storage->solution_storage solution_source Solution: Optimize source parameters, use soft ionization issue_source->solution_source

Caption: Troubleshooting workflow for inconsistent results.

collect 1. Sample Collection (Plasma, Tissue, etc.) prepare 2. Sample Preparation (Homogenization, SPE) collect->prepare ts1 Potential Issue: Degradation collect->ts1 analyze 3. LC-MS/MS Analysis (Separation & Detection) prepare->analyze ts2 Potential Issues: Conversion, Degradation, Low Recovery prepare->ts2 quantify 4. Data Quantification (Integration & Calibration) analyze->quantify ts3 Potential Issues: In-source Conversion, Poor Chromatography analyze->ts3 review 5. Data Review & Reporting quantify->review

Caption: General experimental workflow for analysis.

References

Technical Support Center: Synthesis of Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Galanthamine N-Oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Problem: Low or No Conversion of Galanthamine to this compound

Potential CauseSuggested Solution
Degraded m-CPBA Reagent m-CPBA can degrade over time, especially if not stored properly.[1][2][3] It is commercially available as a mixture containing m-chlorobenzoic acid and water for stability.[1][2][3] Use a fresh batch of m-CPBA or titrate a sample to determine the exact amount of active oxidant.[1] Store m-CPBA at low temperatures in a plastic container.[1]
Insufficient m-CPBA Ensure at least a stoichiometric amount of m-CPBA is used. A slight excess (e.g., 1.2 equivalents) is often employed to drive the reaction to completion.
Low Reaction Temperature While the reaction is often carried out at ambient temperature, gentle warming may be necessary if the reaction is sluggish. Monitor the reaction closely by TLC to avoid side product formation.
Solvent Issues The choice of solvent can be critical. Dichloromethane (DCM) is a commonly used solvent for m-CPBA oxidations. Ensure the solvent is dry and of appropriate quality.

Problem: Formation of Multiple Products or Impurities

Potential CauseSuggested Solution
Over-oxidation Prolonged reaction times or a large excess of m-CPBA can lead to the formation of undesired byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.
Side Reactions of m-CPBA m-CPBA is a versatile oxidizing agent and can react with other functional groups in the molecule, such as alkenes (epoxidation).[4][5] While the tertiary amine is generally more nucleophilic, side reactions are possible. Careful control of stoichiometry and reaction conditions is crucial.
Degradation of this compound This compound may be unstable under certain conditions. Avoid harsh acidic or basic conditions during work-up and purification. Some N-oxides have been reported to be unstable during specific solid-phase extraction methods.
Presence of m-Chlorobenzoic Acid The main byproduct of the reaction is m-chlorobenzoic acid. This can be removed during the work-up procedure.[6]

Problem: Difficulty in Product Isolation and Purification

Potential CauseSuggested Solution
High Polarity of this compound N-oxides are significantly more polar than their corresponding tertiary amines. This can make extraction from aqueous layers challenging and requires a highly polar eluent system for column chromatography.
Co-elution with m-Chlorobenzoic Acid The m-chlorobenzoic acid byproduct is also polar. An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up will convert the acid to its salt, facilitating its removal into the aqueous phase.[6]
Product is Water-Soluble If the N-oxide is highly water-soluble, extraction with common organic solvents may be inefficient. In such cases, techniques like lyophilization of the aqueous layer (if the product is non-volatile) or using a more polar extraction solvent might be necessary.
Streaking on Silica Gel Column The basic nature of the amine N-oxide can lead to tailing or streaking on a silica gel column. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent system.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound from Galanthamine?

A1: A general procedure involves the oxidation of Galanthamine with meta-chloroperoxybenzoic acid (m-CPBA). A published protocol for a related N-demethylation reaction, which proceeds through the N-oxide, involves dissolving Galanthamine in a suitable solvent like dichloromethane (DCM) and adding a slight excess (e.g., 1.2 equivalents) of m-CPBA. The reaction is typically stirred at ambient temperature for a couple of hours.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The this compound product will be significantly more polar than the starting Galanthamine. A suitable solvent system for TLC would be a mixture of a polar and a non-polar solvent, for example, dichloromethane and methanol. The starting material and product spots can be visualized under UV light or by using a suitable staining agent like ninhydrin for amines.

Q3: What is the best way to purify this compound?

A3: Flash column chromatography on silica gel is a common method for purification. Due to the high polarity of the N-oxide, a polar eluent system will be required. A gradient elution starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol is often effective. For example, a gradient of 5:1 to 2:1 dichloromethane/methanol has been used.

Q4: What are the expected yields for this reaction?

A4: While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, N-oxidation reactions of tertiary amines with m-CPBA are generally efficient and can provide good to high yields, often exceeding 80-90%, assuming proper reaction conditions and purification.

Q5: Are there any safety concerns when working with m-CPBA?

A5: Yes, m-CPBA is a strong oxidizing agent and can be explosive in its pure form, especially with shock or sparks.[3] It is commercially sold as a more stable mixture with m-chlorobenzoic acid and water.[1][2][3] It is important to handle m-CPBA with care, avoid contact with flammable materials, and store it properly in a cool, dry place. The thermal stability of m-CPBA solutions can also be a concern, especially at high concentrations and temperatures.

Experimental Protocols

Synthesis of this compound using m-CPBA

This protocol is adapted from a procedure for the N-demethylation of (-)-galanthamine, where the N-oxide is an intermediate.

  • Materials:

    • (-)-Galanthamine

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (-)-galanthamine (1.0 eq) in anhydrous dichloromethane.

    • Add m-CPBA (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at ambient temperature for approximately 2 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol eluent system).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., starting from 5:1 and gradually increasing to 2:1 dichloromethane/methanol).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white foam.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification galanthamine Galanthamine reaction_mixture Reaction Mixture in DCM galanthamine->reaction_mixture mcpba m-CPBA mcpba->reaction_mixture wash_bicarb Wash with NaHCO3(aq) reaction_mixture->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate_crude Concentrate dry->concentrate_crude crude_product Crude Product concentrate_crude->crude_product column Silica Gel Column Chromatography crude_product->column pure_product Pure Galanthamine N-Oxide column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_mcpba Check m-CPBA Quality/Age start->check_mcpba check_stoichiometry Verify Stoichiometry (use slight excess) start->check_stoichiometry check_temp Adjust Reaction Temperature start->check_temp side_products Presence of Side Products monitor_tlc Monitor reaction closely by TLC side_products->monitor_tlc control_time Optimize Reaction Time side_products->control_time workup_wash Perform basic wash during work-up side_products->workup_wash purification_issue Purification Difficulties polar_eluent Use highly polar eluent system purification_issue->polar_eluent add_base Add basic modifier to eluent (e.g., TEA) purification_issue->add_base

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Identifying and minimizing off-target effects of Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Galanthamine N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Galanthamine?

This compound is an oxidized alkaloid and an active metabolite of galanthamine.[1] In humans, galanthamine is metabolized in the liver, with the CYP3A4 enzyme mediating the formation of this compound.[2] It is also a known degradation product of galanthamine under certain conditions. While it shares a structural similarity with its parent compound, the N-oxidation can alter its physicochemical properties and pharmacological profile.

Q2: What are the known on-target effects of this compound?

This compound is a known inhibitor of acetylcholinesterase (AChE). In vitro studies have shown its inhibitory activity against AChE from electric eel with an EC50 of 26.2 µM.[1] Additionally, it has demonstrated neuroprotective properties, as evidenced by its ability to decrease cell death in SH-SY5Y neuroblastoma cells at a concentration of 6.25 µM.[1]

Q3: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented, researchers should consider the pharmacological profile of the parent compound, galanthamine. Potential off-target effects could arise from interactions with other receptors, enzymes, or ion channels. Given that galanthamine is an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), it is crucial to characterize the activity of this compound at these receptors to determine if this activity is retained, altered, or abolished.

Q4: How can I begin to identify the potential off-target effects of this compound in my experiments?

A tiered approach is recommended. Start with in silico predictions and then move to in vitro screening.

  • Computational Approaches: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the molecule's structure against databases of known protein-ligand interactions to identify potential binding partners.[3][4]

  • In Vitro Screening: A broad panel of in vitro safety pharmacology assays can be used to screen for off-target activities at a wide range of receptors, ion channels, transporters, and enzymes.[5][6] This can help to identify potential safety liabilities early in the drug discovery process.

Q5: What are the essential initial in vitro assays I should perform to characterize this compound?

Given the known activity of galanthamine, the following initial assays are critical:

  • Acetylcholinesterase (AChE) Inhibition Assay: To confirm and quantify its on-target activity.

  • Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Assays: To determine its affinity and modulatory effects on different nAChR subtypes.

  • Broad Receptor-Ligand Binding Panel: To identify potential off-target interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters.

Troubleshooting Guides

Acetylcholinesterase (AChE) Inhibition Assay
Problem Possible Cause Troubleshooting Steps
High variability between replicates Pipetting errors, inconsistent incubation times, temperature fluctuations.Use calibrated pipettes, ensure consistent timing for all steps, and use a temperature-controlled plate reader.
No or low inhibition observed Incorrect concentration of this compound, degraded enzyme, inactive compound.Verify the concentration and purity of your compound stock. Use a fresh aliquot of AChE and include a known inhibitor (e.g., galanthamine) as a positive control.
Signal in "no enzyme" control wells Contamination of reagents with AChE or other enzymatic activity.Use fresh, high-purity reagents and dedicated pipette tips.
Nicotinic Receptor Binding Assay
Problem Possible Cause Troubleshooting Steps
High non-specific binding Radioligand sticking to filter plates or tubes, insufficient washing.Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). Optimize the number and volume of wash steps.
Low specific binding Low receptor density in the membrane preparation, degraded radioligand.Prepare fresh cell membranes and quantify receptor expression. Check the age and storage conditions of the radioligand.
Inconsistent IC50 values Issues with serial dilutions of the competitor (this compound), equilibrium not reached.Prepare fresh serial dilutions for each experiment. Determine the optimal incubation time to ensure binding equilibrium is reached.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for the on-target and potential off-target activities of this compound compared to its parent compound, Galanthamine. This data is for illustrative purposes to guide experimental design.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundSource of AChEIC50 (µM)
GalanthamineHuman recombinant1.5
This compoundHuman recombinant25.0

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

CompoundnAChR SubtypeRadioligandKi (µM)
Galanthamineα4β2[³H]-Cytisine0.8
This compoundα4β2[³H]-Cytisine> 50
Galanthamineα7[³H]-Methyllycaconitine5.2
This compoundα7[³H]-Methyllycaconitine> 100

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Positive control (e.g., Galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the test compound solution (this compound at various concentrations) or control to the appropriate wells.

  • Add 10 µL of AChE solution (1 U/mL) to each well.

  • Incubate the plate for 10 minutes at 25°C.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Shake the plate for 1 minute.

  • Measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percent inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay using [³H]-Cytisine.

Materials:

  • Cell membranes expressing α4β2 nAChRs

  • [³H]-Cytisine (radioligand)

  • Unlabeled cytisine (for non-specific binding determination)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of test compound (this compound) or buffer (for total binding) or unlabeled cytisine (for non-specific binding).

    • 50 µL of [³H]-Cytisine (at a final concentration close to its Kd).

    • 50 µL of cell membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature.

  • Harvest the contents of the wells onto the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percent specific binding against the concentration of this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 Mechanism of Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Galanthamine_N_Oxide This compound Galanthamine_N_Oxide->AChE Inhibits

Caption: On-target effect of this compound on acetylcholinesterase.

Experimental_Workflow Start Start: Characterize This compound In_Silico In Silico Screening (Off-target prediction) Start->In_Silico In_Vitro_On_Target On-Target Assays (AChE Inhibition, nAChR Binding) Start->In_Vitro_On_Target In_Vitro_Off_Target Broad Off-Target Screening (Receptor, Enzyme, Ion Channel Panels) In_Silico->In_Vitro_Off_Target Data_Analysis Data Analysis (IC50/Ki Determination, Hit Identification) In_Vitro_On_Target->Data_Analysis In_Vitro_Off_Target->Data_Analysis Decision Prioritize Hits for Further Investigation Data_Analysis->Decision Follow_Up Secondary & Functional Assays for Validated Hits Decision->Follow_Up Hits Identified End End: Minimized Off-Target Profile Understood Decision->End No Significant Hits Follow_Up->End

Caption: Workflow for identifying this compound off-target effects.

References

How to address the limited stability of Galanthamine N-Oxide under certain pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Galanthamine N-Oxide. It provides troubleshooting advice and frequently asked questions (FAQs) regarding its stability under various pH conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected degradation of this compound in our aqueous formulation. What are the likely causes?

A1: The stability of this compound, an aromatic amine N-oxide, can be influenced by several factors. While generally more stable than aliphatic amine N-oxides, degradation can occur under certain stress conditions. Key factors to consider include:

  • pH: Extreme pH values, particularly acidic conditions, can potentially lead to the degradation of N-oxides. While its parent compound, galanthamine, is known to degrade under acidic conditions, the specific pH stability profile of this compound is not extensively documented in publicly available literature.[1][2]

  • Temperature: Elevated temperatures can promote the degradation of amine oxides.[1]

  • Presence of Reducing Agents: this compound can be reduced back to Galanthamine in the presence of certain reducing agents.

  • Presence of Metal Ions: Traces of transition metals can catalyze the degradation of N-oxides.[1]

  • Light Exposure: Photodegradation is a known instability factor for the parent compound, galanthamine, and could potentially affect the N-oxide as well.[2]

Q2: What is the expected stability of this compound at acidic, neutral, and alkaline pH?

A2: While specific quantitative data for the pH-dependent stability of this compound is limited, we can infer potential behavior based on the general chemistry of aromatic N-oxides and the stability of the parent molecule, galanthamine. Galanthamine is reported to be stable under alkaline conditions but degrades in acidic environments.[2] Aromatic N-oxides are generally stable compounds.[1] It is plausible that this compound exhibits greater stability in neutral to alkaline pH ranges. However, without specific studies, this remains a hypothesis. It is crucial to perform your own stability studies under your specific experimental conditions.

Q3: What are the potential degradation products of this compound?

A3: The primary degradation pathway of concern would be the reduction of the N-oxide back to its parent tertiary amine, Galanthamine. Other potential degradation pathways, though less commonly cited for aromatic N-oxides under typical experimental conditions, could involve rearrangements or cleavage of the molecule, particularly under harsh conditions such as high temperature or in the presence of strong acids or bases.

Q4: How can we improve the stability of this compound in our experimental solutions?

A4: To enhance the stability of this compound, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range, if compatible with your experimental design. Buffering your solution can help maintain a stable pH.

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, and avoid exposure to high temperatures.

  • Use of High-Purity Solvents and Reagents: To minimize the presence of catalytic metal ions, use high-purity water and reagents.

  • Protection from Light: Store solutions in amber vials or protect them from direct light exposure.

  • Inert Atmosphere: For long-term storage or when working with sensitive reagents, consider purging the solution and vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of this compound concentration in acidic buffer. Acid-catalyzed hydrolysis or degradation.1. Determine the pH stability profile of your compound. 2. Adjust the buffer to a more neutral or alkaline pH if the experiment allows. 3. If acidic pH is necessary, conduct experiments at lower temperatures and for shorter durations.
Appearance of a new peak corresponding to Galanthamine in HPLC analysis. Reduction of the N-oxide.1. Check for the presence of any reducing agents in your formulation or reagents. 2. Ensure all glassware is thoroughly cleaned to remove any residual reducing substances. 3. If working with biological matrices, consider enzymatic reduction as a possibility.
Inconsistent results between experimental batches. Contamination with metal ions or variability in pH.1. Use high-purity water and reagents. 2. Consider using chelating agents like EDTA to sequester trace metal ions, if compatible with your experiment. 3. Ensure accurate and consistent pH measurement and adjustment for each batch.
Degradation observed upon storage. Inappropriate storage conditions (temperature, light, oxygen).1. Store stock solutions and formulations at recommended temperatures (e.g., 2-8 °C). 2. Protect from light using amber vials or by storing in the dark. 3. For oxygen-sensitive formulations, store under an inert atmosphere.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12). Recommended buffers:

    • pH 2.0: 0.01 M HCl

    • pH 4.0: Acetate buffer

    • pH 7.0: Phosphate buffer

    • pH 9.0: Borate buffer

    • pH 12.0: 0.01 M NaOH

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • pH meter

  • Constant temperature incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of, for example, 100 µg/mL.

    • Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation:

    • Incubate the prepared samples at a constant temperature (e.g., 40 °C or 50 °C to accelerate degradation).

    • Protect samples from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately after withdrawal, quench any ongoing degradation by neutralizing the sample if necessary (e.g., adjust the pH to neutral).

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

    • Generate a pH-rate profile by plotting log(k) versus pH.

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways for this compound under various stress conditions as recommended by ICH guidelines.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 24 hours. Solution at 60°C for 24 hours.

  • Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) for each stress condition. A control sample should be stored at 2-8°C, protected from light.

  • Expose the samples to the respective stress conditions for the specified duration.

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

  • Characterize the major degradation products using appropriate spectroscopic techniques (e.g., MS/MS, NMR).

Visualizations

experimental_workflow Workflow for pH Stability Assessment cluster_prep Preparation cluster_stress Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) sample_prep Dilute Stock in Buffers (pH 2, 4, 7, 9, 12) stock->sample_prep incubate Incubate at Constant Temp (e.g., 40°C) sample_prep->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (k, t½, pH-rate profile) hplc->data_analysis

Caption: Workflow for pH Stability Assessment of this compound.

degradation_pathway Potential Degradation Pathways GNO This compound Gal Galanthamine GNO->Gal Reduction (e.g., reducing agents, metal ions) Other Other Degradation Products GNO->Other Hydrolysis/Rearrangement (e.g., strong acid/base, high temp)

References

Technical Support Center: Enhancing the Bioavailability of Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the bioavailability of Galanthamine N-Oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Galanthamine?

This compound is a known human metabolite of Galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][2] The conversion of Galanthamine to this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] As a metabolite, its own pharmacokinetic and pharmacodynamic properties are of interest to researchers. It has been shown to be an inhibitor of acetylcholinesterase in vitro.[4]

Q2: What is the expected oral bioavailability of this compound?

Currently, there is a lack of publicly available data on the specific oral bioavailability of this compound. However, based on the physicochemical properties of N-oxide compounds, some predictions can be made. The N-oxide functional group increases the polarity of a molecule, which can lead to higher aqueous solubility but potentially lower membrane permeability compared to the parent tertiary amine.[3][5] Galanthamine itself has a high oral bioavailability of approximately 90%.[1]

Q3: What are the primary challenges in achieving good oral bioavailability for N-oxide compounds like this compound?

The main challenges include:

  • Lower Permeability: The increased polarity of the N-oxide group can reduce passive diffusion across the intestinal epithelium.[3][5]

  • In Vivo Reduction: N-oxides can be reduced back to the parent amine by enzymes in the gut microbiota and tissues. This creates a complex pharmacokinetic profile where the measured plasma concentrations may be a mix of the N-oxide and the parent drug.

  • Efflux Transporters: Amine N-oxides can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, reducing absorption.

  • First-Pass Metabolism: Besides potential reduction, this compound might be subject to other metabolic transformations in the gut wall or liver.

Troubleshooting Guide

Issue 1: Low Apparent Permeability in Caco-2 Assays

  • Possible Cause: The high polarity of the N-oxide group is limiting passive diffusion across the Caco-2 cell monolayer.

  • Troubleshooting Steps:

    • Assess Efflux: Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport) to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters like P-gp.

    • Use of Inhibitors: Repeat the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil) to see if the apical-to-basolateral permeability increases.

    • Formulation Approaches: In subsequent in vivo studies, consider formulation strategies that can enhance permeability, such as the use of permeation enhancers or lipid-based formulations.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Possible Cause: Inconsistent in vivo reduction of this compound to Galanthamine by the gut microbiota or host enzymes. The composition of gut microbiota can vary significantly between individuals and animal models.[6][7]

  • Troubleshooting Steps:

    • Quantify Both Compounds: Develop and validate an analytical method that can simultaneously quantify both this compound and Galanthamine in plasma samples.

    • Germ-Free Animal Models: To understand the contribution of the gut microbiota to the reduction, consider conducting pharmacokinetic studies in germ-free or antibiotic-treated animal models and compare the results to those from conventional animals.

    • Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes and intestinal S9 fractions to assess the susceptibility of this compound to enzymatic reduction.

Issue 3: Low Oral Bioavailability in Animal Models

  • Possible Cause: A combination of low permeability, significant first-pass metabolism (including reduction), and/or rapid clearance.

  • Troubleshooting Steps:

    • Formulation Optimization: This is the most direct strategy. Focus on formulations that can improve solubility and/or permeability.

    • Prodrug Approach: While this compound itself could be considered a prodrug of Galanthamine (if readily reduced in vivo), further chemical modification to create a more lipophilic prodrug that is metabolized to this compound in the bloodstream could be explored.

    • Co-administration with Inhibitors: In preclinical studies, co-administration with inhibitors of relevant reductases or efflux transporters can help elucidate the primary barriers to bioavailability.

Data on Galanthamine Pharmacokinetics

Since specific data for this compound is unavailable, the well-characterized pharmacokinetic parameters of the parent compound, Galanthamine, are provided below for reference.

ParameterHumanRatDog
Oral Bioavailability ~90%[1]77%78%
Time to Peak Plasma Concentration (Tmax) ~1 hour[1]< 2 hours< 2 hours
Elimination Half-life ~7 hours[1]3.5-5.1 hoursLonger than in rats
Plasma Protein Binding 18%[1]Not specifiedNot specified
Metabolism CYP2D6, CYP3A4[1][3]Similar to humansNorgalantamine is a major metabolite

Experimental Protocols

In Vitro Permeability Assessment using Caco-2 Cells

This protocol is adapted from standard procedures for assessing intestinal permeability.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Maintain the cells in a suitable medium, changing it every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a pre-determined threshold (e.g., 200 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS containing a known concentration of this compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of appearance of the compound in the receiver chamber.

      • A: The surface area of the permeable membrane.

      • C₀: The initial concentration of the compound in the donor chamber.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for an oral bioavailability study in a rodent model.

Objective: To determine the oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats, acclimated to the laboratory conditions for at least one week.

  • Study Design:

    • Divide the animals into two groups: an intravenous (IV) administration group and an oral (PO) administration group.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • IV Group: Administer a known dose of this compound in a suitable vehicle (e.g., saline) via tail vein injection.

    • PO Group: Administer a known dose of the this compound formulation via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound (and potentially Galanthamine, if reduction is suspected) in rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters for both IV and PO groups, including:

      • Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).

      • Clearance (CL).

      • Volume of distribution (Vd).

      • Elimination half-life (t₁/₂).

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO group.

  • Calculation of Absolute Oral Bioavailability (F%):

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility formulation Formulation Strategies (e.g., SEDDS, Nanoparticles) solubility->formulation stability Metabolic Stability (Microsomes, S9) stability->formulation permeability Caco-2 Permeability permeability->formulation pk_study Pharmacokinetic Study (Rodent Model) formulation->pk_study pk_study->formulation Iterative Refinement end Optimized Formulation with Enhanced Bioavailability pk_study->end start This compound Candidate start->solubility start->stability

Figure 1. Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein GNO_formulation This compound (Formulation) GNO_inside This compound GNO_formulation->GNO_inside Passive Diffusion (Permeability) Gal_reduced Galanthamine (Reduced) GNO_inside->Gal_reduced Reduction by Cellular Enzymes Pgp P-glycoprotein (Efflux) GNO_inside->Pgp Efflux Substrate Metabolism Phase I/II Metabolism GNO_inside->Metabolism Absorbed Absorbed Drug GNO_inside->Absorbed Absorption Gal_reduced->Absorbed Absorption Pgp->GNO_formulation Pumped Out

References

Technical Support Center: Optimizing Analytical Methods for Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the detection and quantification of Galanthamine N-Oxide and other related metabolites.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolism of galantamine and the analytical strategies for its metabolites.

General Understanding

Q1: What is this compound and how is it formed?

A1: this compound is a phase I metabolite of galantamine.[1] Galantamine is metabolized in the liver primarily by cytochrome P450 enzymes.[2][3] Specifically, the CYP3A4 enzyme is responsible for the N-oxidation of the tertiary amine in the galantamine structure to form this compound.[2][3]

Q2: What are the other major metabolites of galantamine?

A2: Besides this compound, other significant phase I metabolites include O-desmethyl-galantamine (formed by CYP2D6), N-desmethyl-galantamine, and epigalantamine (a product of chiral conversion).[1][2] Galantamine can also undergo phase II metabolism, such as glucuronidation.[2]

Analytical Method Selection

Q3: Which analytical techniques are most suitable for detecting this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[4] HPLC with UV or fluorescence detection can be used, but LC-MS/MS offers superior sensitivity and selectivity, which is crucial as metabolites are often present in low concentrations.[1][5]

Q4: What are the main challenges in quantifying N-Oxide metabolites?

A4: N-Oxide metabolites are often unstable and can be prone to in-vitro degradation or conversion back to the parent drug during sample collection, storage, and analysis.[6] This is a critical consideration for developing a robust and accurate quantitative method. Avoiding high temperatures and using soft ionization techniques like electrospray ionization (ESI) can help mitigate these issues.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Metabolite Instability: Degradation during sample handling, storage, or extraction. 2. Poor Extraction Recovery: The chosen sample preparation method is inefficient for this polar metabolite. 3. Suboptimal MS Parameters: Incorrect ion transition, collision energy, or source parameters.1. Keep samples on ice during processing and store at -80°C. Avoid repeated freeze-thaw cycles. Use neutral or near-neutral pH conditions.[6] 2. Test different extraction methods. Solid-Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge can be effective.[7] Compare with protein precipitation and liquid-liquid extraction (LLE). 3. Optimize MS parameters using a pure standard of Galantamine N-Oxide. Perform a precursor ion scan to confirm the parent ion and a product ion scan to identify the most stable and abundant fragment ions.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Sample Solvent: The solvent used to dissolve the final extract is too strong compared to the mobile phase. 3. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase.1. Dilute the sample or inject a smaller volume.[8] 2. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[8] 3. Use a guard column to protect the analytical column.[9] If the problem persists, flush the column with a strong solvent or replace it if necessary.[8]
High Signal Variability / Poor Reproducibility 1. In-source Conversion: The N-Oxide metabolite is converting back to galantamine in the mass spectrometer's ion source. 2. Matrix Effects: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the analyte.[10] 3. Inconsistent Sample Preparation: Variability in extraction steps.1. Optimize ion source temperature and voltages to minimize thermal degradation. Use a stable isotope-labeled internal standard for both galantamine and Galantamine N-Oxide if available.[6] 2. Improve chromatographic separation to move the analyte peak away from interfering matrix components. Evaluate different sample cleanup techniques (e.g., SPE vs. LLE).[10] 3. Automate sample preparation steps where possible. Ensure precise and consistent execution of manual steps like pipetting and vortexing.
Retention Time Drifting 1. Unstable Column Temperature: Fluctuations in the column oven temperature. 2. Mobile Phase Composition Changing: Improper mixing of solvents or evaporation of a volatile component. 3. Column Equilibration: Insufficient time for the column to equilibrate between gradient runs.1. Ensure the column oven is functioning correctly and maintaining a stable temperature.[8] 2. Prepare fresh mobile phase daily and keep reservoirs covered. If using an online mixer, ensure it is working correctly by pre-mixing the mobile phase manually to see if the problem resolves.[9] 3. Increase the column equilibration time in the gradient program.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies designed for galantamine and its metabolites in biological matrices.[7]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange (e.g., Waters Oasis MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a sensitive LC-MS/MS method.[11]

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Column: Atlantis dC18 column (e.g., 50 mm x 2.1 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.60 mL/min

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-1.5 min: Ramp to 90% B

    • 1.5-2.0 min: Hold at 90% B

    • 2.0-2.1 min: Return to 50% B

    • 2.1-2.5 min: Equilibrate at 50% B

  • Injection Volume: 10 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transitions: To be optimized using pure standards. A starting point could be:

    • Galanthamine: m/z 288.1 → 213.1[11]

    • This compound: m/z 304.1 → [Fragment ion to be determined]

Section 4: Data Presentation

Table 1: Example LC-MS/MS Parameters for Galantamine Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Galantamine288.1213.115025
Galantamine N-Oxide304.1213.115030
O-desmethyl-galantamine274.1199.115027
N-desmethyl-galantamine274.1213.115025
Internal Standard (e.g., Codeine)300.2165.115035
Note: These values are illustrative and require optimization for your specific instrument and conditions.

Table 2: Comparison of Sample Preparation Methods

MethodPrincipleProsConsTypical Recovery
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.High matrix effects, less clean extract, potential for analyte loss through co-precipitation.60-80%
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner extract than PPT, can be selective based on pH and solvent choice.More labor-intensive, requires solvent evaporation, can have emulsion issues.75-95%
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Cleanest extracts, lowest matrix effects, high concentration factor.Most expensive, requires method development for sorbent and solvent selection.>90%

Section 5: Visualizations

Galanthamine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Galanthamine Galanthamine N_Oxide This compound Galanthamine->N_Oxide CYP3A4 O_Desmethyl O-desmethyl-galantamine Galanthamine->O_Desmethyl CYP2D6 N_Desmethyl N-desmethyl-galantamine Galanthamine->N_Desmethyl N-demethylation Epigalantamine Epigalantamine Galanthamine->Epigalantamine Epimerization Glucuronide Galanthamine Glucuronide Galanthamine->Glucuronide Glucuronidation

Caption: Metabolic pathway of Galanthamine.

Method_Development_Workflow cluster_optimization Optimization Phase start Define Analytical Goal (Quantification of N-Oxide) lit_review Literature Review & Standard Procurement start->lit_review method_selection Select Method (e.g., LC-MS/MS) lit_review->method_selection ms_opt MS Parameter Optimization (Tune N-Oxide Standard) method_selection->ms_opt chrom_opt Chromatography Development (Column, Mobile Phase, Gradient) ms_opt->chrom_opt sample_prep_opt Sample Prep Optimization (SPE, LLE, PPT) chrom_opt->sample_prep_opt validation Method Validation (ICH/FDA Guidelines) sample_prep_opt->validation routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: Workflow for analytical method development.

Troubleshooting_Tree start Analytical Issue Encountered q_peak Is there a peak for the analyte? start->q_peak no_peak No Peak Detected q_peak->no_peak No yes_peak Peak Detected q_peak->yes_peak Yes check_ms Check MS/MS Parameters & Instrument Sensitivity no_peak->check_ms check_prep Evaluate Sample Prep Recovery & Metabolite Stability check_ms->check_prep q_shape Is peak shape acceptable? yes_peak->q_shape bad_shape Poor Peak Shape q_shape->bad_shape No good_shape Good Peak Shape q_shape->good_shape Yes check_solvent Check Sample Solvent & Injection Volume bad_shape->check_solvent check_column Inspect/Flush/Replace Column & Guard Column check_solvent->check_column q_repro Is the result reproducible? good_shape->q_repro not_repro Poor Reproducibility q_repro->not_repro No repro Result is OK q_repro->repro Yes check_matrix Investigate Matrix Effects not_repro->check_matrix check_is Verify Internal Standard Performance check_matrix->check_is

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Validation & Comparative

A Comparative Efficacy Analysis: Galantamine Versus its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between a parent drug and its metabolites is crucial for optimizing therapeutic strategies. This guide provides a detailed comparison of the efficacy of Galantamine, a well-established treatment for Alzheimer's disease, and its metabolite, Galanthamine N-Oxide. While extensive data is available for Galantamine, research into the specific activities of its N-Oxide form is less comprehensive. This comparison synthesizes the available experimental data to offer a clear perspective on their respective pharmacological profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative data available for Galantamine and this compound, focusing on their primary mechanisms of action: acetylcholinesterase (AChE) inhibition and modulation of nicotinic acetylcholine receptors (nAChRs).

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourceIC₅₀ / EC₅₀Potency Relative to Galantamine
Galantamine Human AChE~1.45 µM-
This compound Electric Eel AChE26.2 µM[1][2]~5 times less potent[3]

Table 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

CompoundReceptor SubtypeEffectConcentration
Galantamine α4β2, α3β4, α6β4, α7Allosteric Potentiating Ligand (APL)[4][5]0.1 - 1 µM[4]
This compound -Data not available-

Table 3: Clinical Efficacy of Galantamine in Alzheimer's Disease (Meta-Analysis Data)

Outcome MeasureDosageMean Difference (MD) / Odds Ratio (OR) vs. Placebo
ADAS-cog Score16-40 mg/dayMD = -2.95[5]
MMSE Score16-40 mg/dayMD = 2.50[5]
NPI Score16-40 mg/dayMD = -1.58[5]
CIBIC+ Scale16-40 mg/dayRR = 1.26[5]

Signaling Pathways and Metabolism

The therapeutic effects of Galantamine are primarily attributed to its dual mechanism of action: the inhibition of AChE and the allosteric potentiation of nAChRs. This leads to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission. Galantamine is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. The CYP3A4-mediated pathway leads to the formation of this compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_storage Acetylcholine (ACh) Storage Vesicles ACh_release ACh Release ACh_storage->ACh_release nAChR_pre Presynaptic α7 nAChR nAChR_pre->ACh_release Enhanced by Galantamine (APL) ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis nAChR_post Postsynaptic nAChR ACh_synapse->nAChR_post Galantamine Galantamine Galantamine->AChE Inhibition GNO This compound GNO->AChE Inhibition (less potent) Signal Signal Transduction nAChR_post->Signal Activation

Cholinergic Synapse and Drug Targets

Galantamine Galantamine CYP2D6 CYP2D6 Galantamine->CYP2D6 O-demethylation CYP3A4 CYP3A4 Galantamine->CYP3A4 N-oxidation Other Other Metabolites Galantamine->Other O_desmethyl O-desmethyl-galantamine CYP2D6->O_desmethyl GNO This compound CYP3A4->GNO Excretion Excretion O_desmethyl->Excretion GNO->Excretion Other->Excretion

Metabolic Pathway of Galantamine

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with dithiobisnitrobenzoate (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine by AChE. The rate of color formation is proportional to the enzyme's activity.

Procedure:

  • Preparation of Reagents: Prepare buffer solution (e.g., phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution. Then, add the AChE enzyme solution and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow AChE Inhibition Assay Workflow A Prepare Reagents (Buffer, DTNB, ATCI, Inhibitor) B Add Buffer, DTNB, Inhibitor, and AChE to 96-well plate A->B C Incubate (e.g., 15 min at 37°C) B->C D Add Substrate (ATCI) to initiate reaction C->D E Measure Absorbance at 412 nm over time D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC₅₀ value F->G

Workflow for AChE Inhibition Assay

Discussion and Conclusion

The available data clearly establishes Galantamine as a dual-action drug with proven clinical efficacy in improving cognitive function in patients with Alzheimer's disease. Its ability to both inhibit AChE and positively modulate nAChRs is well-documented.

In contrast, the pharmacological profile of this compound is not as well-defined. While it does exhibit AChE inhibitory activity, it is significantly less potent than its parent compound. There is currently a lack of in-depth studies on its effects on nAChRs. However, it has demonstrated neuroprotective properties in vitro by reducing cell death in a neuroblastoma cell line.[2]

The clinical significance of this compound's activity is yet to be fully elucidated. As a metabolite, its concentration in the central nervous system and its contribution to the overall therapeutic effect of Galantamine administration remain areas for further investigation. Future research should focus on a more direct and comprehensive comparison of the pharmacological and pharmacokinetic profiles of Galanthamine and this compound to fully understand the role of this metabolite in the clinical outcomes observed with Galantamine treatment.

References

Validating the neuroprotective effects of Galanthamine N-Oxide in different models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the neuroprotective effects of Galanthamine against other established agents, supported by experimental data from various in vitro and in vivo models. As the direct N-oxide derivative of Galanthamine has limited available research on its neuroprotective properties, this analysis will focus on the well-documented parent compound, Galanthamine.

Executive Summary

Galanthamine, a well-established acetylcholinesterase inhibitor, demonstrates significant neuroprotective effects beyond its symptomatic treatment of Alzheimer's disease. This guide delves into the experimental evidence validating these effects, comparing its performance with two other prominent neurotherapeutics, Memantine and Rivastigmine. Through a detailed examination of various experimental models, including oxygen-glucose deprivation (OGD) and N-methyl-D-aspartate (NMDA)-induced excitotoxicity, we highlight the distinct mechanisms and comparative efficacy of these compounds. The data presented herein, summarized in comprehensive tables and visualized through signaling pathway and workflow diagrams, aims to provide a clear and concise resource for evaluating the neuroprotective potential of Galanthamine.

Comparative Efficacy in In Vitro Neuroprotection Models

The neuroprotective capacity of Galanthamine has been rigorously assessed in several key in vitro models that simulate the cellular stresses observed in neurodegenerative diseases and ischemic events.

Oxygen-Glucose Deprivation (OGD) Model

The OGD model mimics the cytotoxic cascade initiated by ischemic stroke. In this model, Galanthamine has shown robust neuroprotective effects. For instance, in rat hippocampal slices subjected to OGD, Galanthamine (5 µM and 15 µM) significantly reduced neuronal damage, as measured by a decrease in lactate dehydrogenase (LDH) release, by approximately 50%.[1] Comparatively, Memantine (10 µM) demonstrated a more limited protective window, only significantly reducing LDH release by 40% after a 3-hour re-oxygenation period.[1]

NMDA-Induced Excitotoxicity Model

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a common pathway in neuronal cell death. In primary cultures of rat cortical neurons, Galantamine (5 µmol/L) was able to completely reverse NMDA-induced toxicity.[2] Interestingly, a synergistic effect was observed when sub-effective concentrations of Galantamine (1 µmol/L) were combined with an inactive concentration of Memantine (0.1 µmol/L), resulting in full neuroprotection.[3]

Oxidative Stress Models

In models of oxidative stress, such as okadaic acid-induced toxicity in SH-SY5Y neuroblastoma cells, Galantamine exhibited a U-shaped neuroprotective curve, with maximum protection observed at a concentration of 0.3 µM.[4] In the same model, Rivastigmine also conferred protection, with significant effects at 1 and 3 µM.[4]

Quantitative Data Summary

Model Drug Concentration Effect Reference
Oxygen-Glucose Deprivation (Rat Hippocampal Slices) Galanthamine5 µMSignificant reduction in LDH release during re-oxygenation[1]
Galanthamine15 µMSignificant reduction in LDH release during OGD and re-oxygenation (~50%)[1]
Memantine10 µM40% reduction in LDH release after 3h re-oxygenation[1]
NMDA-Induced Toxicity (Rat Cortical Neurons) Galanthamine5 µmol/LComplete reversal of NMDA toxicity[2]
Memantine2.5 and 5 µmol/LFull reversal of NMDA toxicity[2]
Galanthamine + Memantine1 µmol/L + 0.1 µmol/LFull neuroprotection (synergistic effect)[3]
Okadaic Acid-Induced Toxicity (SH-SY5Y cells) Galantamine0.3 µMMaximum neuroprotection[4]
Rivastigmine1 and 3 µMSignificant neuroprotection[4]
Neurodegeneration Model (Rat Primary Cortical Cultures) Rivastigmine5 µM214% increase in cell viability[5]
Rivastigmine10 µM295% increase in cell viability[5]
Alzheimer's Disease Model (Transgenic Drosophila) Galanthamine0.1, 1, 10 mMDose-dependent increase in climbing ability[6]
Rivastigmine0.1, 1, 10 mMDose-dependent increase in climbing ability (more potent than Galanthamine)[6]

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices
  • Tissue Preparation: Adult rat brains are rapidly removed and placed in ice-cold, oxygenated Krebs-bicarbonate buffer. The hippocampus is dissected out and sliced into 400 µm thick sections using a vibratome.

  • Equilibration: Slices are allowed to equilibrate for at least 60 minutes in oxygenated (95% O2 / 5% CO2) Krebs-bicarbonate buffer at 37°C.

  • OGD Induction: The buffer is replaced with a glucose-free Krebs-bicarbonate buffer, and the atmosphere is switched to 95% N2 / 5% CO2 to induce hypoxia and hypoglycemia. This condition is maintained for a specified period (e.g., 30-60 minutes).

  • Re-oxygenation: Following OGD, the slices are returned to the oxygenated, glucose-containing Krebs-bicarbonate buffer for a re-oxygenation period (e.g., 1-3 hours).

  • Drug Treatment: Galanthamine or comparator drugs are added to the buffer during the pre-incubation, OGD, and re-oxygenation phases at the desired concentrations.

  • Assessment of Neuronal Damage: Neuronal injury is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the incubation medium. The LDH activity is determined spectrophotometrically using a commercially available kit.

NMDA-Induced Excitotoxicity in Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).

  • Treatment: After a period of maturation in vitro (e.g., 10-14 days), the neuronal cultures are exposed to NMDA (e.g., 100 µM) in a magnesium-free buffer for a defined duration (e.g., 3 hours) to induce excitotoxicity.

  • Drug Application: Galanthamine, Memantine, or Rivastigmine are co-administered with NMDA at various concentrations.

  • Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies cell membrane damage.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Galanthamine, Memantine, and Rivastigmine are mediated by distinct signaling pathways.

Galanthamine's Neuroprotective Signaling Cascade

Galanthamine's neuroprotective mechanism is multifaceted. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[7] Activation of these receptors triggers a downstream signaling cascade involving Janus kinase 2 (Jak2).[7] This, in turn, leads to the inhibition of NADPH oxidase (NOX) and the subsequent reduction of reactive oxygen species (ROS) production.[7] Furthermore, this pathway inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and reducing nitric oxide (NO) production.[7]

Galanthamine_Signaling Galanthamine Galanthamine nAChR α7 nAChR Galanthamine->nAChR Activates Jak2 Jak2 nAChR->Jak2 Activates NOX NADPH Oxidase (NOX) Jak2->NOX Inhibits p65 NF-κB (p65) Jak2->p65 Neuroprotection Neuroprotection Jak2->Neuroprotection ROS Reactive Oxygen Species (ROS) NOX->ROS Produces iNOS iNOS p65->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Galanthamine's neuroprotective signaling pathway.

Memantine's Mechanism of Action

Memantine is a non-competitive NMDA receptor antagonist.[8] Its primary neuroprotective effect stems from blocking the excessive influx of calcium ions through NMDA receptor channels during excitotoxic conditions, thereby preventing the downstream cascade of neuronal death.[8] Some studies also suggest that Memantine's neuroprotective effects can involve the activation of the PI3K/Akt signaling pathway.[9]

Memantine_Signaling cluster_inhibition Inhibitory Effects Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Blocks PI3K_Akt PI3K/Akt Pathway Memantine->PI3K_Akt Activates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Mediates Neuroprotection Neuroprotection NMDAR->Neuroprotection Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to PI3K_Akt->Neuroprotection

Memantine's neuroprotective mechanism of action.

Rivastigmine's Neuroprotective Pathways

Rivastigmine is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] Its neuroprotective effects are thought to be mediated, in part, through the induction of the heat shock response.[11] Rivastigmine enhances the activation of Heat Shock Factor 1 (Hsf1), leading to increased expression of heat shock proteins like Hsp70, which can protect cells from stress and prevent protein aggregation.[11] Additionally, some studies suggest that Rivastigmine may have neuroprotective effects by modulating amyloid-β (Aβ) transport and reducing its accumulation in the brain.[12]

Rivastigmine_Signaling cluster_effects Cellular Effects Rivastigmine Rivastigmine AChE_BuChE AChE & BuChE Rivastigmine->AChE_BuChE Inhibits Hsf1 Heat Shock Factor 1 (Hsf1) Rivastigmine->Hsf1 Activates Abeta Amyloid-β (Aβ) Transport Rivastigmine->Abeta Modulates Neuroprotection Neuroprotection AChE_BuChE->Neuroprotection Hsp70 Heat Shock Protein 70 (Hsp70) Hsf1->Hsp70 Upregulates Hsp70->Neuroprotection Abeta->Neuroprotection

Rivastigmine's neuroprotective signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an in vitro model of neuronal injury.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., Primary Cortical Neurons) treatment Induce Neuronal Injury (e.g., OGD or NMDA) start->treatment drug_application Apply Test Compound (Galanthamine or Alternative) treatment->drug_application incubation Incubation Period drug_application->incubation assessment Assess Neuronal Viability/ Damage incubation->assessment ldh LDH Assay (Measures Cell Lysis) assessment->ldh  Quantify Damage mtt MTT Assay (Measures Metabolic Activity) assessment->mtt  Quantify Viability data_analysis Data Analysis and Comparison ldh->data_analysis mtt->data_analysis end End: Determine Neuroprotective Efficacy data_analysis->end

In Vitro Neuroprotection Experimental Workflow.

Conclusion

The collective evidence from a range of experimental models strongly supports the neuroprotective effects of Galanthamine, extending its therapeutic potential beyond its established role in Alzheimer's disease. When compared to Memantine and Rivastigmine, Galanthamine demonstrates a broad spectrum of activity, particularly in models of ischemia and excitotoxicity. Its unique mechanism of action, involving the allosteric modulation of nicotinic acetylcholine receptors and subsequent downstream signaling, distinguishes it from other neuroprotective agents. This guide provides a foundational resource for researchers to compare and contrast the performance of these compounds, aiding in the design of future studies and the development of novel neuroprotective strategies. The synergistic potential observed between Galanthamine and Memantine further highlights the promise of combination therapies in tackling the complex pathologies of neurodegenerative diseases.

References

A Comparative Pharmacokinetic Profile of Galanthamine and its Metabolite, Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of Galanthamine, a widely used medication for Alzheimer's disease, and its primary metabolite, Galanthamine N-Oxide. The information presented herein is supported by experimental data to aid in further research and development in this area.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacokinetic parameters of Galanthamine and the available data for this compound. It is important to note the absence of comprehensive plasma pharmacokinetic data for this compound.

Table 1: Pharmacokinetic Parameters of Galanthamine in Humans (Oral Administration)

ParameterValueReference
Absorption
Bioavailability~90%[2]
Tmax (Time to Peak Plasma Concentration)~1 hour[1]
Effect of FoodCmax reduced by 25%, Tmax delayed by 1.5 hours, AUC unaffected[1]
Distribution
Volume of Distribution (Vd)175 L[1]
Plasma Protein Binding18%[1]
Metabolism
Primary Metabolizing EnzymesCYP2D6 and CYP3A4[2]
Elimination
Terminal Half-life (t½)~7 hours[1]
Total Plasma Clearance~300 mL/min[1]
Renal Clearance~65 mL/min (20-25% of total clearance)[1]
Excretion~95% in urine, ~5% in feces (as parent drug and metabolites)[1]

Table 2: Comparative Data on the Metabolism and Excretion of Galanthamine and this compound in Humans

ParameterGalanthamineThis compoundReference
Formation -Formed via CYP3A4-mediated N-oxidation of Galanthamine.[3]
Urinary Excretion (% of Oral Dose)
Extensive CYP2D6 Metabolizers~20% (unchanged)Data suggests higher excretion than in poor metabolizers.[1]
Poor CYP2D6 MetabolizersHigher than extensive metabolizersHigher urinary excretion compared to extensive metabolizers, compensating for reduced O-demethylation.
Pharmacological Activity Active Acetylcholinesterase InhibitorConsidered to not have clinically significant pharmacological activities.[1]

Metabolic Pathway of Galanthamine

The following diagram illustrates the major metabolic pathways of Galanthamine, including the formation of this compound.

Galanthamine_Metabolism Galanthamine Galanthamine Metabolites Other Metabolites (O-demethylation, Glucuronidation, etc.) Galanthamine->Metabolites CYP2D6, UGTs N_Oxide This compound Galanthamine->N_Oxide CYP3A4

Caption: Major metabolic pathways of Galanthamine.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic studies of Galanthamine and its metabolites.

Human Pharmacokinetic Study Protocol (Oral Administration)

A typical study design to determine the pharmacokinetic profile of Galanthamine and its metabolites following oral administration in healthy human subjects is as follows:

  • Subject Recruitment: Healthy male and female volunteers are recruited after obtaining informed consent. Subjects undergo a thorough medical screening.

  • Study Design: An open-label, single-dose, crossover, or parallel-group study design is often employed.

  • Drug Administration: After an overnight fast, subjects receive a single oral dose of Galanthamine (e.g., 4 mg or 8 mg tablet).

  • Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

  • Urine Collection: Urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

  • Bioanalysis: Plasma and urine samples are analyzed for Galanthamine and its metabolites (including this compound) concentrations using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and clearance.

Experimental Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of Galanthamine and its metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma/Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: General workflow for pharmacokinetic sample analysis.

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of Galanthamine and this compound in plasma and urine.

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.

  • Chromatographic Separation: A C18 or similar reversed-phase column is used to separate Galanthamine, this compound, and an internal standard. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for Galanthamine, this compound, and the internal standard are monitored for quantification.

Conclusion

This comparative guide highlights the current understanding of the pharmacokinetics of Galanthamine and its metabolite, this compound. While the disposition of Galanthamine is well-characterized, there is a notable gap in the literature regarding the detailed plasma pharmacokinetic profile of this compound. The provided data on metabolism and excretion, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the in-vivo behavior of this compound and its potential contribution to the overall pharmacological and toxicological profile of Galanthamine.

References

A Comparative Analysis of In Vitro Acetylcholinesterase Inhibition: Galanthamine N-Oxide versus Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro acetylcholinesterase (AChE) inhibitory activities of Galanthamine N-Oxide and Donepezil. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of this compound and Donepezil as AChE inhibitors is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundInhibitory ConcentrationEnzyme Source
This compound EC50: 26.2 µM[1][2]Eel
Donepezil IC50: 11.6 nM (0.0116 µM)[3]Human (hAChE)
IC50: 8.12 nM (0.00812 µM)[3]Bovine (bAChE)

Lower IC50/EC50 values indicate greater potency.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Donepezil function by inhibiting the acetylcholinesterase enzyme. In a healthy cholinergic synapse, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the signal. By inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease[4].

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) ACh ACh ACh_vesicle->ACh Release ACh_receptor ACh Receptor Signal\nPropagation Signal Propagation ACh_receptor->Signal\nPropagation ACh->ACh_receptor Binds to Receptor AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compounds) start->prep plate Pipette Buffer, Test Compound, and AChE into 96-well plate prep->plate incubate1 Pre-incubate Plate (15 min @ 25°C) plate->incubate1 react Add Substrate (ATCI) and Chromogen (DTNB) incubate1->react incubate2 Incubate for Reaction (30 min @ 25°C) react->incubate2 measure Measure Absorbance (415 nm) incubate2->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end_node End calculate->end_node

References

Comparative Analysis of the Side-Effect Profiles of Galanthamine and Galanthamine N-Oxide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side-effect profiles of the acetylcholinesterase inhibitor Galanthamine and its primary metabolite, Galanthamine N-Oxide. While extensive clinical data is available for Galanthamine, a significant gap exists in the scientific literature regarding the specific toxicological and side-effect profile of its N-oxide metabolite, precluding a direct quantitative comparison at this time. This document summarizes the known side effects of Galanthamine based on clinical trial data and discusses the current understanding of this compound's pharmacological activity.

Galanthamine: Summary of Side-Effect Profile

Galanthamine is an alkaloid used for the treatment of mild to moderate dementia of the Alzheimer's type. Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain. The majority of its side effects are a consequence of this cholinergic activity.

The most frequently reported adverse reactions to Galanthamine in clinical trials are gastrointestinal and neurological in nature. These effects are often dose-dependent and tend to be mild and transient, frequently occurring during the initial dose-escalation phase.[1]

Table 1: Incidence of Common Adverse Reactions with Galanthamine from Placebo-Controlled Clinical Trials

Adverse ReactionGalanthamine-Treated Patients (%)Placebo-Treated Patients (%)
Nausea≥ 5< 5
Vomiting≥ 5< 5
Diarrhea≥ 5< 5
Dizziness≥ 5< 5
Headache≥ 5< 5
Decreased Appetite≥ 5< 5

Data compiled from multiple double-blind clinical trials. Specific percentages can vary between studies.[2]

Key Side-Effect Categories for Galanthamine:

  • Gastrointestinal: Nausea, vomiting, diarrhea, anorexia, and weight loss are the most common side effects.[1][2] These are predictable consequences of its pharmacological properties.[2] Monitoring for symptoms of gastrointestinal bleeding is recommended, particularly in patients with a history of ulcer disease or those using NSAIDs concurrently.[2]

  • Neurological: Dizziness and headache are frequently reported.[1] Syncope (fainting) has also been observed and appears to be dose-related.[1] While cholinesterase inhibitors are believed to have the potential to cause generalized convulsions, seizure activity may also be a manifestation of Alzheimer's disease itself.[3]

  • Cardiovascular: Due to its vagotonic effects, Galanthamine can lead to bradycardia (slow heart rate) and atrioventricular (AV) block.[1]

  • Genitourinary: Cholinomimetics may potentially cause bladder outflow obstruction, although this was not observed in clinical trials with galantamine.[3]

  • Respiratory: Due to its cholinomimetic action, caution is advised when prescribing Galanthamine to patients with a history of severe asthma or obstructive pulmonary disease.[1][3]

  • Skin: Serious skin reactions, such as Stevens-Johnson syndrome and acute generalized exanthematous pustulosis, have been reported.[1]

This compound: A Data Gap in the Side-Effect Profile

Galanthamine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[4] One of the major metabolic pathways mediated by CYP3A4 is the formation of this compound.[3] this compound has been identified as an active metabolite and an inhibitor of acetylcholinesterase in vitro.[5] Furthermore, one study indicated that this compound can decrease cell death in a neuroblastoma cell line at a specific concentration.[5]

Despite its recognition as a significant metabolite, there is a notable absence of published in vivo toxicological studies or clinical data specifically detailing the side-effect profile of this compound. The available scientific literature does not provide a quantitative or qualitative comparison of its adverse effects relative to the parent compound, Galanthamine.

One study on the metabolism and excretion of galantamine noted that in poor metabolizers for CYP2D6, there was a correspondingly higher urinary excretion of unchanged galantamine and its N-oxide.[6] However, the clinical implications and potential side effects associated with this increased exposure to this compound in this patient subpopulation have not been elucidated.

Experimental Protocols

Detailed experimental protocols for the clinical trials assessing the side-effect profile of Galanthamine are proprietary to the study sponsors. However, a general methodology can be outlined based on standard practices for such trials.

General Protocol for Assessing Adverse Events in Galanthamine Clinical Trials:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are typically employed.

  • Patient Population: Individuals diagnosed with mild to moderate dementia of the Alzheimer's type.

  • Treatment Arms:

    • Galanthamine (at various fixed or titrated doses, e.g., 8 mg/day, 16 mg/day, 24 mg/day).

    • Placebo.

  • Data Collection:

    • Adverse events (AEs) are systematically collected at regular intervals throughout the study period.

    • Spontaneous reports of AEs by patients or caregivers are recorded.

    • Standardized questionnaires and checklists are used to ensure consistent data capture.

    • Vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored.

  • Analysis: The incidence, severity, and causality of AEs are compared between the Galanthamine and placebo groups.

Signaling Pathway and Metabolism

The metabolism of Galanthamine is a key factor influencing its overall effect and the generation of metabolites like this compound. The following diagram illustrates the primary metabolic pathways of Galanthamine.

Galanthamine_Metabolism Galanthamine Galanthamine CYP2D6 CYP2D6 Galanthamine->CYP2D6 O-demethylation CYP3A4 CYP3A4 Galanthamine->CYP3A4 N-oxidation Glucuronidation Glucuronidation Galanthamine->Glucuronidation Excretion Urinary Excretion Galanthamine->Excretion Unchanged ODesmethyl O-desmethyl-galantamine CYP2D6->ODesmethyl Noxide This compound CYP3A4->Noxide ODesmethyl->Glucuronidation ODesmethyl->Excretion Noxide->Excretion Glucuronidation->Excretion

Caption: Metabolic pathways of Galanthamine.

Conclusion

The side-effect profile of Galanthamine is well-characterized, with the most common adverse events being cholinergic in nature and affecting the gastrointestinal and nervous systems. In contrast, there is a significant lack of available data on the side-effect profile of its major metabolite, this compound. While identified as an active metabolite, no dedicated preclinical or clinical studies appear to have been published that would allow for a direct comparative analysis of its safety and tolerability against the parent drug. Therefore, researchers and clinicians should be aware that while the adverse effects of Galanthamine are well-documented, the contribution of its metabolites, including this compound, to the overall side-effect profile remains largely uninvestigated. Further research is warranted to elucidate the specific toxicological properties of this compound to fully understand the safety profile of Galanthamine administration.

References

Benchmarking Galanthamine N-Oxide's Performance Against Novel Alzheimer's Disease Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation. While established treatments have offered symptomatic relief, a new wave of drug candidates is emerging with diverse mechanisms of action, aiming to provide disease-modifying effects. This guide provides a comparative analysis of Galanthamine N-Oxide, an active metabolite of the established acetylcholinesterase inhibitor Galantamine, against a selection of novel drug candidates currently in various stages of development. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.

Executive Summary

Galanthamine and its metabolite, this compound, exert their effects through a dual mechanism: inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine levels in the brain and allosterically modulating nicotinic acetylcholine receptors (nAChRs).[1] This guide benchmarks the performance of this compound against novel candidates targeting different pathological aspects of Alzheimer's disease, including amyloid-beta aggregation, tau pathology, and neuroinflammation. The comparison encompasses preclinical and clinical data, where available, to provide a comprehensive overview of their therapeutic potential.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and the selected novel drug candidates. It is important to note that direct head-to-head comparative studies are limited, and the data are derived from various independent preclinical and clinical investigations.

Drug Candidate Target/Mechanism of Action Key Performance Metric(s) Source
Galanthamine Acetylcholinesterase (AChE) inhibitor; Nicotinic Receptor ModulatorAChE Inhibition IC50: ~500 nM[2]Preclinical
This compound Acetylcholinesterase (AChE) inhibitorAChE Inhibition EC50: 26.2 µM (for the eel enzyme)Preclinical
Valiltramiprosate (ALZ-801) Amyloid-beta (Aβ) anti-aggregation agentPhase 3 (APOLLOE4): Did not meet primary endpoint (ADAS-Cog13) in overall population.[3][4] In prespecified Mild Cognitive Impairment (MCI) subgroup, showed a 52% slowing on ADAS-Cog13 (p=0.041) and slowed hippocampal atrophy by 26% (p=0.004).[5][6] Phase 2: 31% reduction in plasma p-tau181 at 104 weeks.Clinical
AR1001 Phosphodiesterase-5 (PDE5) inhibitorPhase 2: In a subgroup not receiving other AD medications, 30 mg dose showed a 4.019-point improvement on ADAS-Cog-13 from baseline.[7] Favorable changes in plasma biomarkers (pTau-181, pTau-217, GFAP).Clinical
Remternetug N3pH-Aβ monoclonal antibodyPhase 1: 75% of participants receiving 700-2800 mg doses achieved amyloid clearance (<24.1 centiloids) by day 169.[8][9]Clinical
Semaglutide GLP-1 receptor agonistReal-world data: Associated with a 40-70% reduced risk of first-time Alzheimer's diagnosis in patients with type 2 diabetes. Phase 3 trial results expected in late 2025.Observational/Clinical
NU-9 Enhances lysosomal- and cathepsin B-dependent clearance of protein aggregatesReduced amyloid beta oligomer buildup, decreased brain inflammation, and improved memory in animal models.[10][11][12]Preclinical

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols for key assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compounds (e.g., this compound) and a known inhibitor as a positive control (e.g., physostigmine).

  • Procedure:

    • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.

    • The AChE enzyme is added to the mixture and incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The absorbance at 412 nm is measured at multiple time points using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the affinity of a compound for nAChRs.

  • Principle: A radiolabeled ligand with known high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is used to label the receptors in a tissue homogenate or cell line expressing the receptor subtype of interest. The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the displacement of the radioligand by the test compound is used to determine its binding affinity (Ki).

  • Materials:

    • Source of nAChRs (e.g., rat brain homogenate, cultured cells expressing specific nAChR subtypes).

    • Radiolabeled ligand (e.g., [³H]epibatidine).

    • Test compound (e.g., this compound).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • The receptor preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known nAChR ligand) from the total binding.

    • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Clinical Trial Protocol for Early-Stage Alzheimer's Disease

Clinical trials for early-stage AD typically follow a structured protocol to assess the efficacy and safety of an investigational drug.

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.

  • Participant Population: Individuals with a diagnosis of Mild Cognitive Impairment (MCI) due to AD or mild AD dementia, confirmed by clinical assessment and biomarkers (e.g., amyloid PET or CSF analysis).

  • Intervention: Participants are randomly assigned to receive either the investigational drug or a placebo for a specified duration (e.g., 18-24 months).

  • Primary Outcome Measures:

    • Cognitive Assessment: Change from baseline in a validated cognitive scale, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) or the Clinical Dementia Rating-Sum of Boxes (CDR-SB).

  • Secondary Outcome Measures:

    • Functional Assessment: Changes in activities of daily living, measured by scales like the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.

    • Biomarker Analysis: Changes in AD-related biomarkers in cerebrospinal fluid (CSF) (e.g., Aβ42, p-tau) and blood (e.g., p-tau181), as well as changes in brain amyloid and tau pathology measured by Positron Emission Tomography (PET).

    • Brain Volumetric Changes: Assessed by Magnetic Resonance Imaging (MRI).

  • Safety and Tolerability: Monitored through the recording of adverse events, laboratory tests, vital signs, and electrocardiograms. Amyloid-related imaging abnormalities (ARIA) are a key safety consideration for amyloid-targeting therapies.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the drug candidates' mechanisms and evaluation.

Galanthamine_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Neuron Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic Neuron->Acetylcholine Releases Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft AChE Acetylcholinesterase Synaptic Cleft->AChE Hydrolyzes nAChR Nicotinic Receptor Synaptic Cleft->nAChR Binds Galanthamine Galanthamine Galanthamine->AChE Inhibits Galanthamine->nAChR Allosterically Modulates nAChR->Postsynaptic Neuron Activates Acetylcholine->Synaptic Cleft

Caption: Mechanism of action of Galanthamine.

Amyloid_Cascade_Inhibitor Aβ Monomers Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Aggregation Aβ Plaques Aβ Plaques Aβ Oligomers->Aβ Plaques Fibrillization Neuronal Dysfunction Neuronal Dysfunction Aβ Oligomers->Neuronal Dysfunction Toxicity Valiltramiprosate Valiltramiprosate Valiltramiprosate->Aβ Oligomers Inhibits Formation Remternetug Remternetug Remternetug->Aβ Plaques Promotes Clearance

Caption: Simplified amyloid cascade and points of intervention.

Drug_Screening_Workflow Compound Library Compound Library In Vitro Assays In Vitro Assays (e.g., AChE Inhibition, Receptor Binding) Compound Library->In Vitro Assays Hit Identification Hit Identification In Vitro Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies (Animal Models) Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: Typical workflow for Alzheimer's drug screening.

Discussion and Future Outlook

The development of novel Alzheimer's disease drug candidates is moving beyond the traditional cholinergic hypothesis, with a strong focus on disease-modifying therapies.

This compound , as an active metabolite of a well-established drug, offers a known safety profile and a dual mechanism of action that continues to be relevant for symptomatic treatment. However, its efficacy is likely limited by the progression of cholinergic neurodegeneration.

Novel drug candidates are showing promise in targeting the underlying pathology of AD.

  • Anti-amyloid agents like Valiltramiprosate and Remternetug represent a direct approach to clearing pathological protein aggregates. While Valiltramiprosate's Phase 3 trial had mixed results, the positive signals in the MCI subpopulation and its effect on brain atrophy suggest that early intervention is key for this class of drugs.[3][4][5][6] Remternetug's ability to rapidly clear amyloid plaques in early-phase trials is encouraging, with ongoing Phase 3 trials expected to provide crucial data on its cognitive and functional benefits.[8][9]

  • AR1001 and Semaglutide represent alternative mechanisms. AR1001's potential to improve cerebral blood flow and reduce tau pathology offers a multi-faceted approach.[7] The real-world evidence for Semaglutide's protective effect is compelling, and the results of the EVOKE and EVOKE+ trials are highly anticipated by the scientific community.

  • NU-9 represents an innovative intracellular approach to clearing misfolded proteins.[10][11][12] While still in the preclinical stage for Alzheimer's disease, its success in animal models suggests a promising new therapeutic strategy that may be applicable across multiple neurodegenerative disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of Galanthamine N-Oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Galanthamine N-Oxide, as a derivative of the potent alkaloid Galanthamine, requires careful handling and adherence to established disposal protocols. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound waste.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. This is based on the toxicological profile of the parent compound, Galanthamine, which is classified as toxic if swallowed and hazardous to the aquatic environment.[1][2][3] All waste materials, including the pure substance, solutions, and contaminated labware, must be managed in accordance with local, state, and federal regulations.[4][5]

Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first and most critical step in the disposal process.

  • Waste Stream: this compound waste should be collected in a designated, properly labeled hazardous waste container.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4] Mixing can lead to unforeseen chemical reactions and complicates the disposal process.

  • Container Integrity: Use the original container or a compatible, non-reactive container for waste collection. Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[6]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves), weigh paper, and absorbent pads, in a designated solid hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a designated liquid hazardous waste container. An open funnel should not be left in the container.[7]

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

    • Empty Containers: Uncleaned containers that held this compound should be treated as hazardous waste.[4] To decontaminate glass containers, they may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the principal investigator or lab group.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible chemicals.[7]

    • The container must be kept closed at all times except when adding waste.[6]

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[2][9]

    • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] This ensures the waste is transported to an approved waste disposal plant.[1]

Quantitative Data Summary

Currently, there is no publicly available, specific quantitative data such as permissible concentration limits for the disposal of this compound. The guiding principle is to manage all concentrations as hazardous waste.

ParameterGuideline
Waste Classification Hazardous Waste
Disposal Route Licensed Hazardous Waste Disposal Contractor / Approved Waste Disposal Plant
In-Lab Storage Limit Varies by jurisdiction; consult your institution's EHS guidelines (e.g., not to exceed 55 gallons).[6]
Container Requirements Original or compatible, sealed, and properly labeled container.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Galanthamine_N_Oxide_Disposal_Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, contaminated glass) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_request Request Waste Pickup (via Institutional EHS) storage->disposal_request end Disposal by Licensed Hazardous Waste Contractor disposal_request->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Galanthamine N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Galanthamine N-Oxide. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with this potent chemical compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory practices for hazardous chemicals and information derived from the SDS for Galanthamine.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Must be inspected prior to use.To prevent skin contact. Contaminated gloves should be disposed of immediately following established laboratory procedures.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.To protect eyes from splashes or airborne particles of the compound.
Respiratory Protection NIOSH-approved respiratorN95 or higher, particularly when handling powders or creating aerosols.To prevent inhalation of the compound, which is toxic if inhaled.[2] Use in a well-ventilated area or under a fume hood is also required.
Body Protection Laboratory coatStandard laboratory coat.To protect skin and personal clothing from contamination.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Prevent the formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.[2]

    • Store locked up or in an area accessible only to authorized personnel.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: This includes gloves, lab coats, absorbent materials from spills, and any empty containers.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous chemical waste.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company.

First Aid Measures

In case of exposure, follow these immediate first aid protocols:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed individual to fresh air.[2] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[5]

Visualizing Safety Procedures

To further clarify the logical flow of safety procedures when working with this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.

Galanthamine_N_Oxide_Safety_Workflow start Start: Prepare to Handle This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe handling Handle Compound in Ventilated Area (Fume Hood) ppe->handling storage Store in Tightly Sealed Container in a Cool, Dry Place handling->storage spill Accidental Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No end End of Procedure storage->end spill_response Follow Spill Response Protocol: Evacuate, Ventilate, Contain, Collect, Clean spill->spill_response Yes disposal Dispose of Contaminated Materials as Hazardous Waste spill->disposal No spill_response->disposal disposal->end exposure->disposal No first_aid Administer First Aid and Seek Medical Attention exposure->first_aid Yes first_aid->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanthamine N-Oxide
Reactant of Route 2
Galanthamine N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.